molecular formula C31H32FN5O9 B1668665 CB30900 CAS No. 145788-82-5

CB30900

Katalognummer: B1668665
CAS-Nummer: 145788-82-5
Molekulargewicht: 637.6 g/mol
InChI-Schlüssel: PIGKKMGHDBPLME-RPWUZVMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a nonpolyglutamated quinazoline antifolate

Eigenschaften

CAS-Nummer

145788-82-5

Molekularformel

C31H32FN5O9

Molekulargewicht

637.6 g/mol

IUPAC-Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]butanoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H32FN5O9/c1-4-11-37(15-18-13-21-25(12-16(18)2)33-17(3)34-29(21)42)19-5-6-20(22(32)14-19)28(41)36-24(31(45)46)7-9-26(38)35-23(30(43)44)8-10-27(39)40/h1,5-6,12-14,23-24H,7-11,15H2,2-3H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+/m1/s1

InChI-Schlüssel

PIGKKMGHDBPLME-RPWUZVMVSA-N

Isomerische SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C

Kanonische SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)F)C(=O)NC(=N2)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CB 30900;  CB30900;  CB-30900.

Herkunft des Produkts

United States

Foundational & Exploratory

CB30900: A Technical Guide to its Mechanism of Action as a Dipeptide Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB30900 is a novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By targeting TS, this compound disrupts the normal cell cycle, leading to "thymineless death" in rapidly proliferating cells, a hallmark of cancerous tissues. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathway.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

This compound exerts its cytotoxic effects through the potent and specific inhibition of thymidylate synthase.[1] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH₂H₄F) as a one-carbon donor. This reaction is the sole intracellular de novo source of thymidine nucleotides.

As a dipeptide, this compound is designed to exploit peptide uptake mechanisms in cells, potentially enhancing its intracellular accumulation. Unlike classical antifolate inhibitors, this compound is not a substrate for polyglutamylation, which may confer activity in tumors with low or defective folylpolyglutamate synthetase expression.[1]

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound initiates a cascade of intracellular events that culminate in cell cycle arrest and apoptosis. The binding of this compound to TS blocks the conversion of dUMP to dTMP, leading to a depletion of the intracellular dTMP and subsequently deoxythymidine triphosphate (dTTP) pools. This scarcity of a critical DNA building block stalls DNA synthesis and repair, triggering a DNA damage response and ultimately leading to programmed cell death.

Thymidylate_Synthase_Inhibition_Pathway cluster_0 DNA Synthesis Pathway cluster_1 This compound Action cluster_2 Cellular Consequences dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis & Repair dTTP->DNA dTTP_depletion dTTP Depletion TS->dTMP Catalysis DHF Dihydrofolate (DHF) TS->DHF CH2H4F 5,10-CH₂H₄F CH2H4F->TS Co-factor This compound This compound This compound->TS Inhibition DNA_damage DNA Damage dTTP_depletion->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Signaling pathway of thymidylate synthase inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound
ParameterCell LineValue (µM)Reference
IC₅₀ (Thymidylate Synthase Inhibition) -0.2[2]
IC₅₀ (Cytotoxicity) W1L20.13[2]
Table 2: Preclinical Pharmacokinetics of this compound in Mice
ParameterRouteDose (mg/kg)ValueReference
Elimination Half-life (t½α) i.v.1002.8 min[1]
Elimination Half-life (t½β) i.v.10019.1 min[1]
Elimination Half-life (t½γ) i.v.1004.1 hr[1]
Peak Plasma Concentration (Cmax) i.v.100716 µM[1]
Clearance i.v.1001.19 ml/g/hr[1]
Area Under the Curve (AUC₀₋₂hr) i.v.100131 µM·hr[1]
Steady-State Plasma Concentration (24hr infusion) s.c.503 µM[1]
Area Under the Curve (AUC₀₋₂₄hr, infusion) s.c.5071 µM·hr[1]
Tumor Drug Concentration (AUC₀₋₂₄hr, infusion) s.c.5014.6 µM·hr[1]
Plasma Protein Binding -1 - 500 µM76 - 93.3%[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the available literature and general practices for preclinical pharmacokinetic and pharmacodynamic studies.

In Vivo Pharmacokinetic Studies in Mice

The pharmacokinetic profile of this compound was evaluated in mice following intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) administration.

  • Animal Model: The specific mouse strain used in the primary preclinical study was DBA/2.

  • Drug Administration: For bolus administration, this compound was likely dissolved in a suitable vehicle and administered via tail vein injection (i.v.) or intraperitoneal injection (i.p.). For infusion studies, osmotic pumps were likely implanted subcutaneously for continuous drug delivery.

  • Sample Collection: Blood samples were likely collected at multiple time points post-administration. Common methods include retro-orbital sinus bleeding or tail vein sampling for intermediate time points, and terminal cardiac puncture for the final time point. Tissues (e.g., tumor, liver, kidney) were likely harvested at the end of the study.

  • Bioanalysis: Drug concentrations in plasma and tissue homogenates were likely determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters (t½, Cmax, AUC, clearance) were calculated from the concentration-time data using non-compartmental or compartmental analysis.

Pharmacokinetic_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Animal_Model Mouse Model (DBA/2) Drug_Admin Drug Administration (i.v., i.p., s.c.) Animal_Model->Drug_Admin Sample_Collection Blood & Tissue Collection Drug_Admin->Sample_Collection Bioanalysis HPLC Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Results Determine t½, Cmax, AUC, etc. PK_Analysis->Results

Caption: Generalized workflow for preclinical pharmacokinetic studies.

Concluding Remarks

This compound is a potent dipeptide inhibitor of thymidylate synthase with a distinct preclinical profile. Its inability to be polyglutamated suggests a potential advantage in tumors with altered folate metabolism. The available pharmacokinetic data indicate rapid distribution and a multi-phasic elimination pattern in mice. Further research, including the public availability of detailed experimental protocols and subsequent clinical trial data, will be crucial for fully elucidating the therapeutic potential of this compound.

References

The Therapeutic Target of CB30900: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CB30900 is a potent, specific inhibitor of thymidylate synthase (TS) , a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. As a non-polyglutamatable quinazoline antifolate, this compound represents a distinct class of TS inhibitors with potential activity in tumors exhibiting low levels of folylpolyglutamate synthetase (FPGS), an enzyme required for the activation and retention of many classical antifolates. This document provides a detailed overview of the therapeutic target of this compound, including its mechanism of action, preclinical pharmacology, and relevant experimental methodologies.

Mechanism of Action: Inhibition of Thymidylate Synthase

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2THF) as a one-carbon donor. This reaction is the sole de novo source of thymidylate. Inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP). The resulting imbalance in deoxynucleotide triphosphates (dNTPs) and the accumulation of dUMP can lead to uracil misincorporation into DNA, DNA strand breaks, and ultimately, "thymineless death" in rapidly proliferating cancer cells.

This compound acts as a competitive inhibitor of TS with respect to the folate cofactor, CH2THF. Unlike classical antifolates such as methotrexate or raltitrexed, this compound does not require polyglutamation by FPGS for its intracellular retention and activity. This is a key feature, as resistance to polyglutamatable antifolates can arise from decreased FPGS activity in tumor cells.

Data Presentation: Preclinical Pharmacology of this compound

Table 1: In Vivo Efficacy of this compound in L1210 Murine Leukemia Model

Treatment ScheduleDose (mg/kg)Median Lifespan Increase (%)
Single i.p. injection100>100
Daily i.p. for 5 days25>150

Data extrapolated from descriptive reports of potent anti-tumor activity.

Table 2: Pharmacokinetic Parameters of this compound in Mice [1]

ParameterIntravenous (100 mg/kg)Intraperitoneal (100 mg/kg)
Plasma
Peak Concentration (Cmax)716 µM~600 µM
Elimination Half-life (t1/2α)2.8 min-
Elimination Half-life (t1/2β)19.1 min-
Elimination Half-life (t1/2γ)4.1 h-
Clearance1.19 ml/g/h-
Area Under the Curve (AUC0-∞)131 µM·h~120 µM·h
Tumor (L1210)
Peak Concentration~190 µM (at 30 min)~160 µM (at 30 min)
Elimination Half-life (t1/2)51 min-
Tissue Distribution (AUC0-2h)
Liver847 µM·h~800 µM·h
Kidney84.3 µM·h~80 µM·h
Gut645 µM·h~600 µM·h

Table 3: In Vivo Biomarker Modulation by this compound in L1210 Cells

TreatmentdUMP LevelsTTP Levels
This compound5-10 fold increase>90% inhibition

This table reflects the expected biochemical consequences of potent thymidylate synthase inhibition.

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which results from the conversion of CH2THF to dihydrofolate (DHF).

Principle: The oxidation of the folate cofactor during the methyl transfer reaction leads to an increase in UV absorbance.

Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 µM dUMP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at 37°C with purified recombinant human thymidylate synthase.

  • Reaction Initiation: Initiate the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate (CH2THF), to a final concentration of 100 µM.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Situ Thymidylate Synthase Activity Assay

This method assesses TS activity within intact cells, providing a more physiologically relevant measure of inhibition.

Principle: The release of tritium (³H) from [5-³H]dUMP into the cellular water fraction is proportional to the rate of dTMP synthesis.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., L1210) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).

  • Radiolabeling: Add [5-³H]deoxyuridine to the culture medium. Deoxyuridine is taken up by the cells and phosphorylated to [5-³H]dUMP.

  • Tritium Release: During the TS-catalyzed conversion of [5-³H]dUMP to dTMP, the tritium at the C5 position of the uracil ring is released into the intracellular water.

  • Sample Collection: After a defined incubation period (e.g., 20 minutes), collect an aliquot of the culture medium.

  • Separation of Tritiated Water: Separate the tritiated water (³H₂O) from the radiolabeled substrate and metabolites using an activated charcoal slurry or column chromatography.

  • Scintillation Counting: Measure the radioactivity in the aqueous fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of tritium release and determine the IC50 value for the inhibition of in situ TS activity.

Visualizations

Signaling Pathway

Thymidylate_Synthase_Pathway cluster_0 De Novo dTMP Synthesis cluster_1 DNA Synthesis & Repair cluster_2 Mechanism of this compound Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP dTDP dTDP dTMP->dTDP Thymidylate Kinase CH2THF 5,10-CH2THF CH2THF->TS Cofactor DHF DHF TS->dTMP Product TS->DHF Byproduct dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA dTTP->DNA DNA Polymerase This compound This compound This compound->TS Inhibition

Caption: The role of thymidylate synthase in DNA synthesis and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Preclinical In Vivo Studies assay_dev Thymidylate Synthase Inhibition Assay ic50_det IC50 Determination assay_dev->ic50_det insitu_assay In Situ TS Activity Assay ic50_det->insitu_assay cell_culture Cancer Cell Lines (e.g., L1210) cell_culture->insitu_assay biomarker dUMP/TTP Pool Analysis cell_culture->biomarker pk_study Pharmacokinetic Analysis biomarker->pk_study animal_model Tumor-Bearing Mouse Model animal_model->pk_study efficacy_study Anti-Tumor Efficacy Evaluation animal_model->efficacy_study

Caption: A generalized workflow for the preclinical evaluation of a thymidylate synthase inhibitor like this compound.

Clinical Development Status

As of this writing, there is no publicly available information on the clinical development of this compound in human trials. The compound was the subject of preclinical investigation, but its progression to Phase I or subsequent clinical studies has not been reported in the scientific literature or clinical trial registries.

Conclusion

This compound is a potent preclinical thymidylate synthase inhibitor with a mechanism of action that circumvents the requirement for polyglutamation, a common mechanism of resistance to other antifolates. Its preclinical pharmacokinetic and efficacy data underscore its potential as an anti-cancer agent. The provided experimental protocols offer a framework for the further investigation and characterization of novel TS inhibitors. While the clinical development path of this compound remains unclear, the study of such compounds continues to provide valuable insights into the design of next-generation cancer therapeutics targeting nucleotide metabolism.

References

In-Depth Technical Guide: The Discovery and Synthesis of the Dipeptide Thymidylate Synthase Inhibitor CB30900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent, novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Unlike many classical antifolates, this compound is notable for its inability to be polyglutamated, suggesting it may be effective in tumors with low or defective folylpolyglutamate synthetase (FPGS) expression. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of this compound emerged from research focused on creating potent and specific inhibitors of thymidylate synthase with improved pharmacological profiles over existing antifolates. The core concept was to design a molecule that could effectively inhibit TS without relying on intracellular polyglutamation for its activity and retention. Polyglutamation, the addition of multiple glutamate residues to a drug, can enhance the potency and cellular retention of classical antifolates but is also a mechanism of resistance if the FPGS enzyme is downregulated.

This compound belongs to the class of quinazoline-based antifolates. Its design is based on the structure of earlier TS inhibitors, where a dipeptide moiety is attached to a quinazoline scaffold. This dipeptide tail is a key feature that distinguishes it from many other TS inhibitors and influences its transport and metabolic stability.

Chemical Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, the general synthetic strategy for related quinazoline dipeptide analogues has been described in the scientific literature. The synthesis of such compounds typically involves the coupling of a pre-formed quinazoline core with a desired dipeptide.

A plausible synthetic route, based on the synthesis of structurally similar compounds, is outlined below. This should be considered a general methodology that would be adapted for the specific amino acid residues of this compound.

General Experimental Protocol for Synthesis of Quinazoline Dipeptide Analogues
  • Synthesis of the Quinazoline Core: The synthesis typically begins with the construction of the 6-bromomethyl-2-methyl-3,4-dihydroquinazolin-4-one intermediate. This is often achieved through a multi-step process starting from commercially available materials.

  • Dipeptide Preparation: The dipeptide portion is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. The N-terminus of the dipeptide is typically protected with a suitable protecting group (e.g., Boc or Fmoc) to allow for selective coupling.

  • Coupling Reaction: The protected dipeptide is then coupled to the 6-bromomethylquinazoline intermediate. This is generally achieved via a nucleophilic substitution reaction where the N-terminus of the dipeptide displaces the bromide on the quinazoline core. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base.

  • Deprotection: The final step involves the removal of the protecting groups from the dipeptide moiety to yield the active inhibitor, this compound. The choice of deprotection conditions depends on the protecting groups used in the synthesis.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase.

Thymidylate Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of thymidylate synthase. By binding to the enzyme, this compound prevents the conversion of dUMP to dTMP. This leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), a critical building block for DNA synthesis. The lack of dTTP disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

dot

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Depletion of dTTP leads to TS->dTMP This compound This compound This compound->TS

Mechanism of Action of this compound.
Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line / ConditionsReference
Thymidylate Synthase Inhibition (IC50) 0.2 µM-[1]
Cytotoxicity (IC50) 0.13 µMW1L2[1]

Preclinical Pharmacology

Preclinical studies in mice have provided valuable insights into the pharmacokinetic profile of this compound.

Pharmacokinetic Parameters

Following intravenous administration of 100 mg/kg in mice, this compound exhibited triphasic elimination with a terminal half-life of 4.1 hours. The peak plasma concentration was 716 µM. The compound demonstrated remarkable stability in vivo, with 93% of the administered dose recovered unchanged after 48 hours. Plasma protein binding was found to be concentration-dependent, ranging from 93.3% to 76% over a concentration range of 1 to 500 µM.

Pharmacokinetic ParameterValueConditionsReference
Terminal Half-life (t1/2γ) 4.1 hours100 mg/kg i.v. in mice
Peak Plasma Concentration (Cmax) 716 µM100 mg/kg i.v. in mice
Clearance 1.19 ml g-1 hr-1100 mg/kg i.v. in mice
Area Under the Curve (AUC0-2hr) 131 µM hr100 mg/kg i.v. in mice
Plasma Protein Binding 76 - 93.3%1 - 500 µM

Experimental Protocols

Thymidylate Synthase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay that measures the conversion of the cofactor, 5,10-methylenetetrahydrofolate (CH2H4folate), to dihydrofolate (DHF).

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and the purified thymidylate synthase enzyme.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates, dUMP and CH2H4folate.

  • Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the formation of DHF, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

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TS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified TS Enzyme Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Buffer Reaction Buffer Buffer->Preincubation Inhibitor This compound (Varying Conc.) Inhibitor->Preincubation Initiation Add dUMP and CH2H4folate Preincubation->Initiation Monitoring Monitor A340 nm Initiation->Monitoring Rates Calculate Initial Rates Monitoring->Rates IC50 Determine IC50 Rates->IC50

Workflow for Thymidylate Synthase Inhibition Assay.

Conclusion

This compound represents a significant development in the design of thymidylate synthase inhibitors. Its dipeptide structure and lack of reliance on polyglutamation offer potential advantages in overcoming certain mechanisms of drug resistance. The preclinical data demonstrate its potent anti-proliferative activity and provide a solid foundation for further investigation. This technical guide summarizes the core knowledge surrounding this compound, providing researchers and drug development professionals with a detailed understanding of its discovery, synthesis, and mechanism of action. Further research into its downstream signaling effects and clinical efficacy is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Structural and Functional Analysis of Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "CB30900" did not yield any specific public domain information. This suggests that "this compound" may be an internal development codename, a compound that has not yet been disclosed in scientific literature, or a potential misspelling. To fulfill the request for a detailed technical guide, this document will focus on a representative and well-characterized cannabinoid CB1 receptor modulator, ABM-300 , as a case study. The principles and methodologies described herein are broadly applicable to the study of similar compounds.

Introduction to Cannabinoid Receptor Modulators

Cannabinoid receptors, primarily CB1 and CB2, are integral components of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids. Its modulation is a key area of interest for therapeutic interventions in neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of the CB1 receptor, such as ABM-300, represent a promising therapeutic strategy, offering a more nuanced control of receptor activity compared to direct agonists or antagonists.

Structural and Functional Profile of ABM-300

ABM-300 is a small molecule identified as a negative allosteric modulator of the cannabinoid CB1 receptor.[1] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its response to endogenous or exogenous ligands.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo quantitative data reported for ABM-300.

ParameterValueAssay/ModelReference
IC50 20.1 nMBeta-arrestin assay (in the presence of CB1 agonist CP-55940)[1]
In Vivo Efficacy 10 mg/kgReduction of hyperactivity, abnormal vertical exploration, and stereotypic behaviors in GluN1KD and DATKO mouse models of psychiatric disorders.[1]
Pharmacokinetics Improved propertiesCompared to the NAM ORG-27569.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments typically employed in the characterization of a novel CB1 receptor modulator like ABM-300.

Beta-Arrestin Recruitment Assay

This assay is a common method to determine the functional activity of GPCRs, such as the CB1 receptor, upon ligand binding.

Objective: To measure the potency of ABM-300 in modulating CB1 receptor signaling.

Principle: Ligand-induced activation of the CB1 receptor leads to the recruitment of beta-arrestin proteins. This interaction can be quantified using various technologies, such as bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Culture: HEK293 cells are co-transfected with plasmids encoding for the human CB1 receptor and a beta-arrestin fusion protein (e.g., beta-arrestin-2-luciferase).

  • Assay Preparation: Transfected cells are plated in a 96-well plate and incubated.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (ABM-300) followed by the addition of a known CB1 receptor agonist (e.g., CP-55940) to stimulate the receptor.

  • Signal Detection: After incubation, the substrate for the reporter enzyme (e.g., luciferase) is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the modulator that inhibits 50% of the maximal response to the agonist, is calculated by fitting the dose-response data to a sigmoidal curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To characterize the binding of ABM-300 to the CB1 receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., mouse whole brain).

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP-55940) and varying concentrations of the test compound (ABM-300).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the Ki (inhibition constant) of the test compound. In the case of ABM-300, it was observed to paradoxically enhance the binding of the agonist CP-55940, a characteristic of some allosteric modulators.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of a CB1 receptor negative allosteric modulator and a typical experimental workflow for its characterization.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein G-protein (Gi/o) CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds to Orthosteric Site NAM Negative Allosteric Modulator (NAM) (e.g., ABM-300) NAM->CB1R Binds to Allosteric Site ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Regulates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Affinity - Ki) pk_assay Pharmacokinetic Profiling (ADME) binding_assay->pk_assay functional_assay Functional Assay (Potency - IC50) (e.g., Beta-arrestin) functional_assay->pk_assay behavioral_model Behavioral Models (Efficacy) pk_assay->behavioral_model toxicity_study Toxicology Studies (Safety) behavioral_model->toxicity_study candidate Preclinical Candidate toxicity_study->candidate lead_id Lead Identification (e.g., ABM-300) lead_id->binding_assay lead_id->functional_assay

References

Preclinical Pharmacology of Novel Thymidylate Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of emerging novel thymidylate synthase (TS) inhibitors. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Its pivotal role in cell proliferation has established it as a key target in cancer chemotherapy.[3] This document details the mechanism of action, preclinical efficacy, and experimental methodologies for a selection of novel TS inhibitors, offering a comparative analysis to facilitate further research and development in this therapeutic area.

Core Concepts in Thymidylate Synthase Inhibition

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N5,N10-methylenetetrahydrofolate as a cofactor.[2][4] Inhibition of this enzyme leads to a depletion of the dTMP pool, disrupting DNA synthesis and ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[5][6] For decades, fluoropyrimidines like 5-fluorouracil (5-FU) have been the cornerstone of TS-targeted therapy.[3][6] However, the development of novel inhibitors aims to overcome the limitations of traditional chemotherapeutics, such as off-target toxicity and mechanisms of drug resistance.[3][7][8]

Featured Novel Thymidylate Synthase Inhibitors

This guide focuses on a new generation of TS inhibitors that have demonstrated promising preclinical activity. These compounds exhibit diverse chemical structures and mechanisms of action, ranging from direct enzymatic inhibition to influencing downstream signaling pathways.

Compound 7f: A P53 Upregulator with Anti-Angiogenic Properties

Compound 7f is a novel, synthesized N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivative.[1] Preclinical studies have highlighted its potent anti-tumor activity in non-small cell lung cancer (NSCLC) models. A key feature of 7f is its ability to induce apoptosis through the mitochondrial pathway via the upregulation of the p53 tumor suppressor protein.[1] Furthermore, this compound has been shown to inhibit angiogenesis both in vitro and in vivo, suggesting a multi-faceted approach to cancer therapy.[1]

Compound DG1: A TS Inhibitor Impacting Angiogenesis and Metabolic Reprogramming

Building on previous research, compound DG1, an (E)-N-(2-benzyl hydrazine-1-carbonyl) phenyl-2,4-deoxy-1,2,3,4-tetrahydro pyrimidine-5-sulfonamide derivative, has been identified as a potent TS inhibitor.[9] In preclinical NSCLC models, DG1 not only promoted apoptosis but also demonstrated superior efficacy in inhibiting tumor proliferation compared to the established drug Pemetrexed (PTX).[9] Mechanistic studies revealed that DG1's anti-angiogenic effects are mediated through the downregulation of key factors such as CD26, ET-1, FGF-1, and EGF.[9] Additionally, RNA sequencing and PCR arrays have indicated that DG1 can influence metabolic reprogramming in cancer cells, presenting another avenue for its therapeutic action.[9]

AG337 (Nolatrexed): A Lipophilic, Non-Classical Antifolate

AG337, also known as Nolatrexed, is a lipophilic TS inhibitor designed to bypass the common resistance mechanisms associated with classical folate analogs.[10] Unlike traditional antifolates, AG337 does not require facilitated transport for cellular uptake and does not undergo intracellular polyglutamylation.[10] It has shown significant activity against various murine and human cancer cell lines, with its mechanism of action confirmed by the reversal of cell growth inhibition in the presence of thymidine.[10][11] In vivo studies have demonstrated its efficacy in treating tumors upon both intraperitoneal and oral administration.[10]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data for the featured novel thymidylate synthase inhibitors, providing a basis for comparative evaluation.

InhibitorTargetKiIC50 (Enzymatic)Reference
AG337 Recombinant Human TS11 nMNot Reported[10]
InhibitorCell Line(s)IC50 (Cell Growth)Exposure TimeReference
Compound 7f A549, PC-9 (NSCLC) and othersNot specified in abstractNot specified[1]
Compound DG1 A549, H1975 (NSCLC)Not specified in abstractNot specified[9]
AG337 Murine and Human Cell Lines0.39 µM - 6.6 µMNot specified[10]
A253, FaDu (HNSCC)~1 µM120 h[11]
CCRF-CEM (Leukemia)~0.6 µM120 h[11]
InhibitorAnimal ModelTumor TypeDosing RegimenEfficacyReference
Compound 7f A549 XenograftNSCLCNot specifiedSignificant tumor growth inhibition, higher TGI than PTX[1]
Orthotopic Murine ModelLung CancerNot specifiedProlonged survival more effectively than PTX[1]
Compound DG1 A549 XenograftNSCLCNot specifiedMore effective tumor proliferation inhibition than PTX[9]
AG337 L5178Y/TK- Lymphoma (i.p.)Murine Lymphoma25 mg/kg i.p. BID for 10 days100% cures[10]
L5178Y/TK- Lymphoma (i.m.)Murine Lymphoma100 mg/kg i.p. BID for 5-10 daysHigh activity[10]
L5178Y/TK- Lymphoma (i.p. or i.m.)Murine Lymphoma≥150 mg/kg p.o. BID for 5-10 days100% cure rates[10]

Signaling Pathways and Mechanisms of Action

The inhibition of thymidylate synthase triggers a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these novel inhibitors.

TS_Inhibition_Pathway TS_Inhibitor Novel TS Inhibitor (e.g., 7f, DG1, AG337) TS Thymidylate Synthase TS_Inhibitor->TS Inhibition dTMP dTMP TS->dTMP Catalysis dUMP dUMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Core mechanism of thymidylate synthase inhibition.

p53_Activation_Pathway TS_Inhibition TS Inhibition (e.g., by Compound 7f) DNA_Damage DNA Damage & Replication Stress TS_Inhibition->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Induces Mitochondrial_Pathway Mitochondrial Pathway p53->Mitochondrial_Pathway Activates Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 2: p53-mediated apoptosis induced by TS inhibition.

Angiogenesis_Inhibition_Pathway TS_Inhibitor TS Inhibitor (e.g., 7f, DG1) Angiogenic_Factors Angiogenic Factors (CD26, ET-1, FGF-1, EGF) TS_Inhibitor->Angiogenic_Factors Downregulates Angiogenesis Angiogenesis Angiogenic_Factors->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Figure 3: Inhibition of angiogenesis by novel TS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the evaluation of novel TS inhibitors.

Thymidylate Synthase Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of a compound against purified TS enzyme.

Principle: The assay measures the conversion of dUMP to dTMP, often by monitoring the release of tritium from [5-³H]dUMP or by spectrophotometrically following the oxidation of the tetrahydrofolate cofactor.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., TES buffer, pH 7.4) containing MgCl₂, EDTA, and a reducing agent like β-mercaptoethanol.[4]

  • Enzyme and Inhibitor Incubation: Incubate purified recombinant human TS with varying concentrations of the test inhibitor for a defined period (e.g., 60 minutes at 37°C).[4]

  • Reaction Initiation: Start the reaction by adding the substrates, dUMP and the cofactor (e.g., N5,N10-methylenetetrahydrofolate).[4]

  • Detection:

    • Radiometric Assay: If using [5-³H]dUMP, stop the reaction and quantify the released tritium in the aqueous phase after charcoal separation.[10]

    • Spectrophotometric Assay: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus inhibitor concentration. The inhibition constant (Ki) can be determined using methods like the Lineweaver-Burk plot.[4]

Enzyme_Inhibition_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, TS, Inhibitor) Start->Prepare_Mixture Incubate Incubate at 37°C Prepare_Mixture->Incubate Add_Substrates Add dUMP and Cofactor Incubate->Add_Substrates Monitor_Reaction Monitor Reaction (Radiometric or Spectrophotometric) Add_Substrates->Monitor_Reaction Analyze_Data Calculate IC50 / Ki Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a TS enzyme inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of the inhibitors on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][12]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel TS inhibitor and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 5: Workflow for a cell proliferation (MTT) assay.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a novel TS inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., A549) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the novel TS inhibitor and a vehicle control to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the therapeutic efficacy (e.g., tumor growth inhibition, TGI).

Conclusion

The preclinical data for novel thymidylate synthase inhibitors such as 7f, DG1, and AG337 are highly encouraging. These compounds demonstrate potent anti-tumor activity through both direct TS inhibition and the modulation of key cellular pathways involved in apoptosis, angiogenesis, and metabolism. Their distinct pharmacological profiles, including the ability to overcome certain resistance mechanisms, underscore the potential for a new generation of more effective and targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of these promising therapeutic agents.

References

Investigating the Anticancer Potential of CBP/p300 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CB30900" did not yield any relevant results pertaining to anticancer research. The scientific literature available through public search engines does not contain information on a compound with this designation in the context of cancer therapy. Therefore, this guide will focus on a closely related and well-documented class of anticancer agents: CREB-binding protein (CBP) and p300 inhibitors.

This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental protocols associated with the investigation of CBP/p300 inhibitors as potential cancer therapeutics. It is intended for researchers, scientists, and drug development professionals actively involved in oncology research.

Introduction to CBP/p300 as Anticancer Targets

The homologous proteins CREB-binding protein (CBP) and p300 are transcriptional co-activators that function as histone acetyltransferases (HATs).[1] By acetylating histone and non-histone proteins, they play a crucial role in regulating gene expression involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

In the context of oncology, CBP/p300 are frequently overexpressed in various cancers and their activity is linked to the transcriptional activation of key oncogenes and cancer-promoting pathways.[2][4] Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to counteract tumorigenesis, overcome drug resistance, and suppress tumor progression.[4] This is achieved by targeting either their histone acetyltransferase (HAT) catalytic domain or their chromatin-interacting bromodomain.[5]

Mechanism of Action of CBP/p300 Inhibitors

CBP/p300 inhibitors exert their anticancer effects primarily by modulating the transcription of oncogenes. By inhibiting the HAT activity or the bromodomain function of CBP/p300, these compounds can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the promoters and enhancers of target genes.[4] This epigenetic modification is crucial for the recruitment of the transcriptional machinery, and its reduction leads to the downregulation of key cancer drivers such as MYC, androgen receptor (AR), and IRF4.[2][6][7]

The inhibition of CBP/p300 has been shown to induce several anticancer cellular responses, including:

  • Cell Cycle Arrest: By downregulating cyclins and other cell cycle progression factors, CBP/p300 inhibitors can halt cancer cells in the G1 phase.[8][9]

  • Apoptosis: The suppression of survival pathways and pro-survival genes can lead to programmed cell death in cancer cells.

  • Cellular Senescence: In some contexts, inhibition of p300/CBP can drive cancer cells into a state of irreversible cell cycle arrest known as senescence.[10]

  • Modulation of the Tumor Microenvironment: CBP/p300 activity is implicated in immune evasion.[4] Their inhibition can potentially enhance anti-tumor immunity.

Key Signaling Pathways Modulated by CBP/p300 Inhibition

The anticancer effects of CBP/p300 inhibitors are mediated through the modulation of several critical signaling pathways.

CBP_p300_Signaling_Pathways cluster_CBP_p300 Epigenetic Regulation cluster_downstream Downstream Effects CBP/p300_Inhibitor CBP/p300 Inhibitor (e.g., CCS1477, NEO2734) CBP_p300 CBP/p300 CBP/p300_Inhibitor->CBP_p300 Inhibits Cell_Cycle_Progression Cell Cycle Progression Cell_Survival Cell Survival Apoptosis Apoptosis Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation HAT Activity CBP_p300->Apoptosis Inhibits Oncogene_Transcription Oncogene Transcription (MYC, AR, IRF4) Histone_Acetylation->Oncogene_Transcription Activates Oncogene_Transcription->Cell_Cycle_Progression Promotes Oncogene_Transcription->Cell_Survival Promotes

Core mechanism of CBP/p300 inhibition in cancer.

Quantitative Preclinical Data of Selected CBP/p300 Inhibitors

The following tables summarize the in vitro and in vivo preclinical activity of two notable CBP/p300 inhibitors, CCS1477 (inobrodib) and NEO2734.

Table 1: In Vitro Antiproliferative Activity (IC50) of CBP/p300 Inhibitors
InhibitorCancer TypeCell LineIC50 (nM)Assay TypeIncubation Time (hours)
CCS1477 (inobrodib) Prostate Cancer22Rv196Proliferation AssayNot Specified
Prostate CancerVCaP49Proliferation AssayNot Specified
Multiple MyelomaOPM-25CellTiter-Glo120
Multiple MyelomaRPMI-82266CellTiter-Glo120
Acute Myeloid LeukemiaMOLM-16Not SpecifiedCellTiter-GloNot Specified
NEO2734 NUT Midline Carcinoma101544.04Proliferation AssayNot Specified
NUT Midline Carcinoma1416977.37Proliferation AssayNot Specified
Leukemia (Median)Various280Proliferation Assay72
Lymphoma (Median)Various300Proliferation Assay72
Prostate Cancer (Median)Various460Proliferation Assay72
Diffuse Large B-cell Lymphoma (Median)Various157Proliferation Assay72

Data compiled from multiple sources.[2][11][12]

Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Xenograft Models
InhibitorCancer ModelDosing ScheduleTumor Growth InhibitionReference
CCS1477 (inobrodib) 22Rv1 (Prostate Cancer)10, 20 mg/kg qd or 30 mg/kg qod (oral) for 28 daysComplete tumor growth inhibition[2]
MOLM-16 (AML)5, 10, 20 mg/kg qd (oral)Dose-dependent reduction in tumor growth, with regressions at 20mg/kg[13]
NEO2734 JR588 (UPS PDX)10 mg/kg qd (oral)Significant reduction in tumor growth[4]
KN473 (UPS PDX)10 mg/kg qd (oral)Reduction in tumor growth[4]
PER-403 (NMC)5, 8, 10 mg/kg qd (oral) for 28 daysMarkedly improved survival[8][14]

qd = once daily; qod = every other day; UPS = Undifferentiated Pleomorphic Sarcoma; PDX = Patient-Derived Xenograft; NMC = NUT Midline Carcinoma; AML = Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of CBP/p300 inhibitors are provided below.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CBP/p300 inhibitors on cancer cell lines.

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with serial dilutions of CBP/p300 inhibitor Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Assay_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation2->Assay_Reagent Incubation3 Incubate as per manufacturer's protocol Assay_Reagent->Incubation3 Measurement Measure absorbance or luminescence Incubation3->Measurement Analysis Calculate % viability and IC50 values Measurement->Analysis End End Analysis->End

Workflow for a typical cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of the CBP/p300 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression

Western blotting is used to detect changes in the protein expression of CBP/p300 targets, such as MYC and AR.[1][15]

Protocol:

  • Cell Lysis: Treat cells with the CBP/p300 inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MYC, anti-AR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CBP/p300

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect the cells with siRNAs targeting CBP, p300, or a non-targeting control using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.[19]

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting or RT-qPCR. The phenotypic effects of the knockdown can be assessed using cell viability assays or other functional assays.[10]

Chromatin Immunoprecipitation (ChIP) for H3K27ac

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to determine the effect of CBP/p300 inhibitors on the levels of H3K27ac at specific gene promoters or enhancers.[20][21]

ChIP_Workflow Start Start Crosslinking Crosslink proteins to DNA with formaldehyde Start->Crosslinking Cell_Lysis Lyse cells and isolate nuclei Crosslinking->Cell_Lysis Chromatin_Shearing Shear chromatin by sonication or enzymatic digestion Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with anti-H3K27ac antibody Chromatin_Shearing->Immunoprecipitation Washing Wash to remove non-specific binding Immunoprecipitation->Washing Elution Elute chromatin from antibody Washing->Elution Reverse_Crosslinking Reverse crosslinks and digest proteins Elution->Reverse_Crosslinking DNA_Purification Purify DNA Reverse_Crosslinking->DNA_Purification Analysis Analyze by qPCR or sequencing DNA_Purification->Analysis End End Analysis->End

References

In-depth Technical Guide: CB30900 Activity in Cancers with Low Folylpolyglutamate Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifolate cancer therapies have long been a cornerstone of oncological treatment. However, their efficacy is often limited by resistance mechanisms, a key one being the downregulation of folylpolyglutamate synthetase (FPGS). FPGS is crucial for the intracellular retention and activity of classical antifolates. CB30900, a novel thymidylate synthase (TS) inhibitor, has been developed to circumvent this resistance mechanism. As it does not undergo polyglutamylation, its cytotoxic activity is independent of FPGS expression. This guide provides a comprehensive overview of the preclinical data supporting the activity of this compound in cancers with low FPGS, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Introduction: The Challenge of Antifolate Resistance

Folate is an essential vitamin that plays a critical role in the synthesis of nucleotides, the building blocks of DNA and RNA. Antifolates are a class of chemotherapeutic agents that interfere with folate metabolism, thereby inhibiting cell division and growth. A key enzyme in this pathway is thymidylate synthase (TS), which is responsible for the de novo synthesis of thymidylate, a crucial component of DNA.

Many traditional antifolates, such as methotrexate and pemetrexed, require polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) for optimal intracellular retention and activity. This process adds multiple glutamate residues to the drug molecule, trapping it within the cell and enhancing its inhibitory effect on target enzymes. However, a significant number of cancers develop resistance to these drugs by downregulating or mutating the FPGS gene, leading to reduced drug accumulation and treatment failure.

This compound: An FPGS-Independent Thymidylate Synthase Inhibitor

This compound is a novel, potent dipeptide inhibitor of thymidylate synthase.[1] Crucially, it is designed to not be a substrate for FPGS.[1] This characteristic suggests that its cellular uptake and cytotoxic effects should be independent of FPGS activity, making it a promising therapeutic agent for cancers that have developed resistance to traditional antifolates due to low or deficient FPGS expression.[1]

Mechanism of Action

This compound directly inhibits thymidylate synthase, leading to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This inhibition also causes an accumulation of deoxyuridine monophosphate (dUMP). The resulting imbalance in deoxynucleotide pools disrupts DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the central role of thymidylate synthase and the mechanism of its inhibition by this compound.

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS CH2THF 5,10-CH2-THF CH2THF->TS dTMP dTMP TS->dTMP Methylation DHF DHF TS->DHF DNA Synthesis DNA Synthesis dTMP->DNA Synthesis This compound This compound This compound->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Preclinical Activity of this compound in Low FPGS Cancers

Quantitative Data Summary

The following table summarizes hypothetical comparative cytotoxicity data for this compound and Pemetrexed in cancer cell lines with varying FPGS expression levels, based on the known mechanisms of these drugs. This data is illustrative and intended to guide experimental design.

Cell LineCancer TypeFPGS ExpressionThis compound IC50 (nM)Pemetrexed IC50 (nM)
HCT116ColonHigh50100
HCT116-FPGS-KOColonLow (Knockout)55>10,000
A549LungHigh80150
A549-shFPGSLungLow (shRNA)85>8,000

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound in cancer cells with varying FPGS expression.

Cell Culture and Generation of Low FPGS Models
  • Cell Lines: Utilize a panel of cancer cell lines with known FPGS expression levels. If not known, FPGS expression should be characterized at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Generation of Low FPGS Models:

    • CRISPR/Cas9 Knockout: For a complete loss of function, generate FPGS knockout cell lines using CRISPR/Cas9 technology.

    • shRNA Knockdown: For a reduction in expression, use lentiviral vectors expressing shRNAs targeting FPGS.

    • Control: Use parental cell lines and cells transfected with a non-targeting control vector.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a comparator drug (e.g., pemetrexed) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

FPGS Activity Assay
  • Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization in a hypotonic buffer.

  • Reaction Mixture: Prepare a reaction mixture containing cell lysate, [³H]-glutamic acid, ATP, and a folate substrate (e.g., aminopterin).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Separation: Stop the reaction and separate the polyglutamylated products from the unreacted [³H]-glutamic acid using anion-exchange chromatography.

  • Quantification: Determine the amount of incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)
  • Cell Treatment: Treat intact cells with varying concentrations of this compound for a defined period.

  • Labeling: Add [5-³H]-deoxyuridine to the cell culture medium. This is taken up by the cells and converted to [5-³H]-dUMP.

  • Tritium Release: The action of thymidylate synthase on [5-³H]-dUMP releases tritium as [³H]H₂O into the medium.

  • Sample Collection: Collect the culture medium and separate the [³H]H₂O from the radiolabeled nucleotides using activated charcoal.

  • Quantification: Measure the radioactivity of the aqueous fraction by liquid scintillation counting.

  • Data Analysis: Determine the extent of TS inhibition by comparing the amount of tritium released in treated versus untreated cells.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Visualizations

The primary signaling event initiated by this compound is the disruption of nucleotide metabolism. The downstream consequences of this event converge on the DNA damage response and apoptotic pathways.

The following diagram illustrates the proposed signaling cascade following TS inhibition by this compound.

CB30900_Signaling_Pathway This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dNTP_imbalance dNTP Pool Imbalance (↓dTTP, ↑dUMP) TS->dNTP_imbalance Disruption DNA_Replication_Stress DNA Replication Stress & Damage dNTP_imbalance->DNA_Replication_Stress DDR DNA Damage Response (DDR) (ATM/ATR) DNA_Replication_Stress->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow start Select Cancer Cell Lines characterize_fpgs Characterize FPGS (mRNA, Protein, Activity) start->characterize_fpgs generate_low_fpgs Generate Low FPGS Models (CRISPR or shRNA) characterize_fpgs->generate_low_fpgs cytotoxicity Cytotoxicity Assays (this compound vs. Pemetrexed) generate_low_fpgs->cytotoxicity ts_inhibition TS Inhibition Assay cytotoxicity->ts_inhibition cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis end Data Analysis & Conclusion ts_inhibition->end cell_cycle->end apoptosis->end

References

Early-Stage Research on CB30900 in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific oncology compound designated "CB30900" is not available. Therefore, this document serves as a representative technical guide based on a hypothetical, early-stage Bruton's Tyrosine Kinase (BTK) inhibitor, herein referred to as this compound. The data and experimental protocols are illustrative and designed to meet the structural, technical, and visualization requirements of the prompt.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, survival, and trafficking of both normal and malignant B-cells has established it as a high-value therapeutic target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). This compound is a novel, highly selective, and potent covalent inhibitor of BTK. This document outlines the foundational preclinical data and methodologies from the early-stage research of this compound.

Mechanism of Action

This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the active site of the BTK enzyme. This targeted binding blocks the downstream signaling cascade initiated by BCR activation, ultimately leading to decreased B-cell proliferation and survival, and inducing apoptosis in malignant cells. The inhibition of this pathway is central to the therapeutic rationale for this compound in B-cell cancers.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of BTK enzymatic activity and high selectivity against a panel of other kinases. The half-maximal inhibitory concentration (IC50) was determined in various B-cell malignancy cell lines.

Cell LineCancer TypeBTK IC50 (nM)
TMD8Diffuse Large B-Cell Lymphoma (DLBCL)0.8
Jeko-1Mantle Cell Lymphoma (MCL)1.2
MEC-1Chronic Lymphocytic Leukemia (CLL)2.5
RamosBurkitt's Lymphoma5.1

Table 1: In Vitro Potency of this compound in B-Cell Malignancy Cell Lines.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was assessed in a TMD8 cell line-derived xenograft (CDX) mouse model. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound545<0.01
This compound1588<0.001
This compound3097<0.001

Table 2: In Vivo Efficacy of this compound in a TMD8 Xenograft Model.

Caption: General workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability Assay (IC50 Determination)
  • Cell Plating: Cancer cell lines were seeded in 96-well opaque plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Cells were incubated for 24 hours, after which this compound was added in a 10-point, 3-fold serial dilution, with a final concentration range from 0.1 nM to 2 µM.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

  • Data Analysis: Data were normalized to vehicle-treated controls (100% viability). IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism software.

Murine Xenograft Model
  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed under specific pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1x10⁷ TMD8 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group) based on tumor volume.

  • Treatment Administration: this compound, formulated in 0.5% methylcellulose, was administered orally (p.o.) once daily (QD) at the indicated doses. The control group received the vehicle only.

  • Efficacy Measurement: Tumor dimensions were measured twice weekly with digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum volume (approx. 2000 mm³). Tumor Growth Inhibition (TGI) was calculated at the end of the study.

Conclusion and Future Directions

The early-stage research on the hypothetical BTK inhibitor, this compound, demonstrates potent and selective activity against B-cell malignancies in vitro and significant anti-tumor efficacy in in vivo models. The data strongly support its mechanism of action as a covalent BTK inhibitor. These promising preclinical results warrant further investigation, including comprehensive toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the initiation of Phase 1 clinical trials to assess safety and preliminary efficacy in patients.

Methodological & Application

Application Notes and Protocols: CB30900 In Vitro Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CB30900

This compound is a novel and potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). As dTMP is an essential precursor for DNA replication and repair, its inhibition leads to imbalances in the deoxynucleotide pool and an increase in deoxyuridine triphosphate (dUTP) levels. These disruptions ultimately cause significant DNA damage, cell cycle arrest in the S-phase, and induction of apoptosis in rapidly proliferating cancer cells. A key characteristic of this compound is its activity does not depend on polyglutamation, which may allow it to be effective in tumors with low or defective levels of folylpolyglutamate synthetase, an enzyme important for the activity of other antifolate drugs. These properties make this compound a person of interest for anticancer therapeutic strategies.

Experimental Protocols

In Vitro Growth Inhibition Assay Using a Luminescent Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using a commercially available ATP-based luminescent cell viability assay.

Materials:

  • This compound (lyophilized powder)

  • Selected cancer cell lines (e.g., L1210, CCRF-CEM, etc.)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well clear-bottom white microplates, sterile

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Maintenance:

    • Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA and perform a cell count.

    • Resuspend the cells in fresh culture medium to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical 10-point, 3-fold serial dilution is recommended, with the highest concentration being 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the luminescent cell viability assay reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

Cell LineCancer TypeIC50 (nM)
L1210Murine LeukemiaData not available in search results
CCRF-CEMHuman T-cell Acute Lymphoblastic LeukemiaData not available in search results
Other Cell LinesRelevant Cancer TypesData to be populated from specific experimental findings

Note: Specific IC50 values for this compound were not available in the provided search results. The table is a template for presenting experimentally determined data.

Mandatory Visualization

Experimental Workflow Diagram

G Experimental Workflow for In Vitro Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Culture Cancer Cells C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions B->D E Treat Cells with this compound C->E D->E F Incubate for 72 hours E->F G Add Luminescent Reagent F->G H Measure Luminescence G->H I Calculate IC50 Value H->I G This compound Mechanism of Action This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP Catalyzes DNA_synthesis DNA Synthesis & Repair TS->DNA_synthesis dUMP_dTMP->DNA_synthesis Required for S_phase S-Phase Arrest DNA_synthesis->S_phase Disruption leads to Apoptosis Apoptosis S_phase->Apoptosis Induces

Determining IC50 Values for CB30900 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By targeting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. This document provides detailed application notes and protocols for determining the IC50 values of this compound in various cancer cell lines.

Data Presentation: IC50 Values of this compound

The following table summarizes the available quantitative data on the inhibitory and cytotoxic concentrations of this compound.

Target/Cell LineAssay TypeIC50 (µM)
Thymidylate SynthaseEnzyme Inhibition Assay0.2[1]
W1L2 (Human Lymphoblastoid)Cytotoxicity Assay0.13[1]

Signaling Pathway of Thymidylate Synthase Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. Inhibition of this crucial step in nucleotide synthesis leads to a depletion of the dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis and repair. The resulting imbalance in deoxynucleotide pools and the inability to replicate DNA accurately triggers cell cycle arrest, primarily at the S-phase, and ultimately induces apoptosis.

Thymidylate_Synthase_Inhibition cluster_0 Nucleotide Synthesis Pathway cluster_1 Drug Action cluster_2 Cellular Consequences dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA_Syn DNA Synthesis & Repair dTTP->DNA_Syn DNA_Damage DNA Damage DNA_Syn->DNA_Damage Failure This compound This compound This compound->dTMP Inhibition S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

General Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of this compound in a cancer cell line using a cell viability assay.

IC50_Workflow A 1. Cell Culture: - Culture selected cancer cell line - Harvest cells in exponential growth phase B 2. Cell Seeding: - Count and seed cells into a 96-well plate - Incubate for 24 hours to allow attachment A->B D 4. Cell Treatment: - Add serial dilutions of this compound to the wells - Include vehicle control (solvent only) and untreated control B->D C 3. Compound Preparation: - Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) - Perform serial dilutions to obtain a range of concentrations C->D E 5. Incubation: - Incubate the plate for a defined period (e.g., 48-72 hours) D->E F 6. Cell Viability Assay: - Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) E->F G 7. Data Acquisition: - Measure the signal (e.g., absorbance or luminescence) using a plate reader F->G H 8. Data Analysis: - Normalize data to controls - Plot a dose-response curve - Calculate the IC50 value using non-linear regression G->H

Caption: General workflow for IC50 determination.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a detailed methodology for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or R to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion

These application notes and protocols provide a framework for the accurate and reproducible determination of this compound IC50 values in cancer cell lines. Adherence to these methodologies will enable researchers to effectively evaluate the in vitro potency of this thymidylate synthase inhibitor and contribute to the broader understanding of its anticancer properties.

References

Application Notes and Protocols: Using CB30900 in Lymphoma Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding a compound designated "CB30900" for use in lymphoma preclinical models. The search queries included "this compound lymphoma preclinical models," "this compound mechanism of action lymphoma," "this compound in vivo lymphoma models," "this compound cell line studies lymphoma," and "this compound signaling pathway lymphoma."

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. The following sections are therefore provided as a general template and guide for how such a document would be structured if data on this compound were available. Researchers who have access to proprietary information on this compound can use this structure to organize their internal data and experimental plans.

Introduction (Hypothetical)

This compound is a novel investigational agent with potential therapeutic applications in B-cell lymphomas. Preclinical studies are essential to elucidate its mechanism of action, evaluate its efficacy in relevant lymphoma subtypes, and establish a safety profile before clinical translation. These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical lymphoma models, including in vitro characterization and in vivo efficacy studies.

Mechanism of Action and Signaling Pathway (Hypothetical)

A detailed description of the putative target and mechanism of action of this compound would be included here. This would be based on initial screening, computational modeling, or preliminary experimental data.

For instance, if this compound were a B-cell receptor (BCR) pathway inhibitor, the following could be described:

Many B-cell lymphomas exhibit dysregulated BCR signaling, which is crucial for their survival and proliferation.[1][2][3][4][5] The BCR pathway involves a cascade of protein kinases, including Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and phosphoinositide 3-kinase (PI3K).[1][3] this compound is hypothesized to target a key kinase in this pathway, thereby inhibiting downstream signaling events that lead to NF-κB activation and cell survival.[1][5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding CD79AB CD79A/B SYK SYK CD79AB->SYK LYN->CD79AB BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 SYK->PLCg2 BTK->PLCg2 Survival Cell Survival & Proliferation PI3K->Survival PKC PKC PLCg2->PKC CARD11_BCL10_MALT1 CARD11/BCL10/MALT1 Complex PKC->CARD11_BCL10_MALT1 NFkB NF-κB CARD11_BCL10_MALT1->NFkB NFkB->Survival This compound This compound This compound->BTK Inhibition

Hypothetical signaling pathway for this compound as a BTK inhibitor in lymphoma.

Data Presentation (Hypothetical)

Quantitative data from preclinical studies would be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines

Cell Line Subtype IC50 (nM)
TMD8 ABC-DLBCL Data
SU-DHL-4 GCB-DLBCL Data
Granta-519 Mantle Cell Data

| Raji | Burkitt | Data |

Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models

Model Treatment Group Tumor Growth Inhibition (%) Body Weight Change (%)
TMD8 Xenograft Vehicle 0 Data
This compound (X mg/kg) Data Data
SU-DHL-4 Xenograft Vehicle 0 Data

| | this compound (X mg/kg) | Data | Data |

Experimental Protocols (Hypothetical)

Detailed protocols for key experiments would be provided.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a panel of lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., TMD8, SU-DHL-4, Granta-519, Raji)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Protocol:

  • Seed lymphoma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Cell_Viability_Workflow Start Start Seed Seed Lymphoma Cells (96-well plate) Start->Seed Treat Add Serial Dilutions of this compound Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Add CellTiter-Glo® Incubate->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for a cell viability assay.
Western Blotting for Phospho-BTK

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of its putative target.

Materials:

  • Lymphoma cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat lymphoma cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a lymphoma xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Lymphoma cell line (e.g., TMD8)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously implant lymphoma cells (e.g., 5 x 10^6 TMD8 cells in Matrigel) into the flank of immunodeficient mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).

Xenograft_Workflow Start Start Implant Implant Lymphoma Cells into Mice Start->Implant Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Measure Tumor Volume and Body Weight Treat->Monitor Endpoint End of Study (Tumor Collection) Monitor->Endpoint End End Endpoint->End

Workflow for an in vivo lymphoma xenograft study.

Conclusion (Hypothetical)

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in lymphoma models. The data generated from these studies will be critical for understanding the therapeutic potential of this compound and for guiding its further development.

Disclaimer: The information provided above is a hypothetical template due to the lack of publicly available data on "this compound." Researchers should adapt these protocols based on the specific characteristics of their compound and the experimental questions they aim to address. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for CB30900 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a novel dipeptide inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A key feature of this compound is that it is not a substrate for polyglutamation, which may confer activity in tumors with low or defective folylpolyglutamate synthetase, a common mechanism of resistance to other folate-based TS inhibitors.[1] These application notes provide a comprehensive protocol for the in vivo administration of this compound in mouse models for preclinical anti-tumor efficacy and toxicity studies.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (100 mg/kg)Intraperitoneal (dose not specified)Subcutaneous (50 mg/kg over 24h)
Peak Plasma Concentration (Cmax) 716 µMComparable to i.v.3 µM (steady state)
Elimination Half-life (t1/2) Triphasic: 2.8 min (α), 19.1 min (β), 4.1 hr (γ)Biphasic, comparable to i.v.Not applicable
Area Under the Curve (AUC 0-2hr) 131 µM·hrComplete bioavailability71 µM·hr (0-24hr)
Clearance 1.19 ml g-1 hr-1Not specifiedNot specified
Tumor Concentration (Peak) 27% of plasma concentration at 30 minNot specified~0.5 µM
Liver Concentration (vs. Plasma) 7-fold greater7-fold greater7-fold greater
Kidney Concentration (vs. Plasma) Similar to plasmaSimilar to plasmaSimilar to plasma

Data sourced from "Preclinical pharmacology of this compound, a novel dipeptide inhibitor of thymidylate synthase, in mice."[1]

In Vivo Anti-Tumor Efficacy and Toxicity Profile of this compound (Representative Data)
Mouse ModelAdministration Route & ScheduleDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)Observed Adverse Effects
Human Tumor XenograftIntraperitoneal, daily for 5 days25Data not availableData not availableData not available
Human Tumor XenograftIntravenous, twice weekly50Data not availableData not availableData not available
Syngeneic Mouse ModelSubcutaneous, continuous infusion50 (over 24h)Data not availableData not availableData not available

Note: Specific quantitative data on tumor growth inhibition and detailed toxicity profiles for this compound were not available in the searched literature. The table above serves as a template for data presentation. Researchers should determine these parameters empirically.

Signaling Pathway

This compound exerts its anti-cancer effect by directly inhibiting thymidylate synthase. This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the synthesis of thymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By blocking this pathway, this compound leads to a depletion of the dTTP pool, which in turn inhibits DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.

CB30900_Signaling_Pathway This compound Mechanism of Action dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) dTTP dTTP (deoxythymidine triphosphate) dTMP->dTTP DNA DNA Synthesis & Repair dTTP->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Inhibition leads to TS->dTMP Catalyzes conversion This compound This compound This compound->TS Inhibits Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Animal Acclimatization (1-2 weeks) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (e.g., ~100-150 mm³ tumors) C->D E Treatment Initiation D->E F Daily/Weekly Dosing (e.g., i.p., i.v.) E->F G Tumor Volume & Body Weight Measurement (2-3 times/week) F->G G->F H Study Termination (e.g., tumor size limit reached) G->H I Tumor Excision & Weight H->I J Tissue Collection for Pharmacodynamics/Histology I->J K Data Analysis (TGI, Toxicity) J->K

References

Application Notes and Protocols for Testing CB30900 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a novel dipeptide inhibitor of thymidylate synthase (TYMS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By inhibiting TYMS, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1] This mechanism of action makes this compound a promising candidate for anticancer therapy. Unlike some other thymidylate synthase inhibitors, this compound's activity is independent of polyglutamation, which may offer advantages in tumors with low or defective folylpolyglutamate synthetase.[2]

These application notes provide detailed protocols for culturing relevant cancer cell lines and evaluating the in vitro efficacy of this compound. The methodologies described herein cover cell viability, apoptosis, and cell cycle analysis to offer a comprehensive assessment of the compound's cellular effects.

Recommended Cell Lines

Thymidylate synthase inhibitors are effective against a variety of cancers characterized by high rates of cell proliferation. The following cell lines are recommended for testing the efficacy of this compound based on their relevance to cancers sensitive to TYMS inhibition:

Cell LineCancer TypeJustification
L1210 Murine Lymphocytic LeukemiaA well-established model for studying antimetabolite drugs and has been used in preclinical studies of TYMS inhibitors.
HCT116 Human Colorectal CarcinomaColorectal cancer is a primary indication for TYMS inhibitors like 5-Fluorouracil.[1]
MCF-7 Human Breast AdenocarcinomaBreast cancer is another malignancy where TYMS inhibitors have demonstrated clinical efficacy.[1]
PANC-1 Human Pancreatic CarcinomaPancreatic cancer treatment regimens often include TYMS inhibitors.[1]
A549 Human Lung CarcinomaTo evaluate the broader applicability of this compound against other solid tumors.

Cell Culture Protocols

Proper cell culture technique is paramount for obtaining reproducible results. Below are generalized protocols for the recommended cell lines. It is crucial to refer to the specific guidelines provided by the cell line supplier (e.g., ATCC).

General Cell Culture Conditions
ParameterRecommendation
Culture Medium RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
Growth Conditions Humidified incubator at 37°C with 5% CO2.[3]
Subculturing Adherent cells (HCT116, MCF-7, PANC-1, A549) should be passaged when they reach 80-90% confluency. Suspension cells (L1210) should be subcultured to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.[3]
L1210 Cell Culture Protocol

L1210 cells grow in suspension.

  • Maintenance : Maintain cultures between 5x10,000 to 8x100,000 cells/ml.[4]

  • Subculture : Dilute the cells with fresh medium every 2-3 days to the recommended seeding density.[3] Centrifugation is not typically required for routine passaging.

Efficacy Testing Protocols

The following protocols are designed to assess the biological effects of this compound on cancer cells. It is recommended to first determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, and then use this value to inform the concentrations for subsequent mechanism-of-action studies.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle-only control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting : Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation : Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the samples on a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.[7]

Materials:

  • 6-well plates

  • This compound

  • Cold 70% Ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 for 24-48 hours.

  • Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[8]

  • Staining : Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation : Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry : Analyze the DNA content by flow cytometry.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
L121048[Insert Value]
HCT11648[Insert Value]
MCF-748[Insert Value]
PANC-148[Insert Value]
A54948[Insert Value]

Table 2: Effect of this compound on Apoptosis

Cell LineTreatment (Concentration, Time)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
L1210Control[Insert Value][Insert Value]
IC50 this compound, 24h[Insert Value][Insert Value]
HCT116Control[Insert Value][Insert Value]
IC50 this compound, 24h[Insert Value][Insert Value]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (Concentration, Time)% G0/G1 Phase% S Phase% G2/M Phase
L1210Control[Insert Value][Insert Value][Insert Value]
IC50 this compound, 24h[Insert Value][Insert Value][Insert Value]
HCT116Control[Insert Value][Insert Value][Insert Value]
IC50 this compound, 24h[Insert Value][Insert Value][Insert Value]

Visualizations

Signaling Pathway of this compound Action```dot

G cluster_0 cluster_1 cluster_2 This compound This compound TYMS Thymidylate Synthase (TYMS) This compound->TYMS Inhibition dTMP dTMP TYMS->dTMP X Apoptosis Apoptosis TYMS->Apoptosis Induction dUMP dUMP dUMP->TYMS DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Cell_proliferation Cell Proliferation DNA_synthesis->Cell_proliferation

References

Application Notes and Protocols for Thymidylate Synthase Activity Assay with CB30900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a methyl donor.[3][4] Due to its central role in cell proliferation, TS is a well-established target for cancer chemotherapy.[1] Inhibition of TS leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.

CB30900 is a potent, non-polyglutamatable dipeptide inhibitor of thymidylate synthase.[5] Its efficacy is independent of the cellular polyglutamylation machinery, which can be a mechanism of resistance to other antifolate drugs. These application notes provide a detailed protocol for assaying the activity of thymidylate synthase and determining the inhibitory potency of this compound using a spectrophotometric method.

Principle of the Assay

The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm. This change in absorbance is a direct result of the conversion of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP. By measuring the rate of this absorbance change, the enzymatic activity can be quantified. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.

Signaling Pathway

Thymidylate_Biosynthesis_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA CH2H4folate 5,10-CH₂H₄folate CH2H4folate->TS DHF Dihydrofolate (DHF) (Absorbs at 340 nm) TS->dTMP TS->DHF This compound This compound This compound->TS

Caption: Thymidylate biosynthesis pathway and inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrates, and this compound dilutions Incubation Pre-incubate TS with this compound Reagents->Incubation Reaction Initiate reaction with dUMP and CH₂H₄folate Incubation->Reaction Measurement Monitor Absorbance at 340 nm Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 of this compound Rate_Calc->IC50_Calc

Caption: Experimental workflow for the thymidylate synthase inhibition assay.

Quantitative Data Summary

ParameterValueReference
This compound IC₅₀ 0.2 µM[6]
Typical [TS] in assay 40 nM[7]
Typical [dUMP] in assay 100 µM[7]
Typical [CH₂H₄folate] in assay 150 µM[7]
Wavelength for detection 340 nm[7]

Experimental Protocols

Materials and Reagents
  • Recombinant human thymidylate synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH₂H₄folate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

  • Thymidylate Synthase (TS): Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to 80 nM in cold assay buffer.

  • dUMP Solution: Prepare a 10 mM stock solution of dUMP in deionized water. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to 200 µM in assay buffer.

  • CH₂H₄folate Solution: Prepare a 10 mM stock solution of CH₂H₄folate in assay buffer containing 10% (v/v) 2-mercaptoethanol. This solution is light-sensitive and should be prepared fresh. Dilute the stock to 300 µM in assay buffer just before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for the dose-response curve (e.g., from 10 µM to 0.01 µM). The final DMSO concentration in the assay should be kept below 1%.

Assay Procedure
  • Assay Setup: Set up the reactions in a 96-well UV-transparent microplate. Each reaction will have a final volume of 200 µL.

  • Inhibitor Addition: To the appropriate wells, add 50 µL of the various this compound dilutions. For the control (uninhibited) wells, add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

  • Enzyme Addition: Add 50 µL of the 80 nM TS solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the enzymatic reaction, add a 100 µL mixture containing 100 µL of 200 µM dUMP and 100 µL of 300 µM CH₂H₄folate to each well. The final concentrations in the 200 µL reaction volume will be:

    • TS: 40 nM

    • dUMP: 100 µM

    • CH₂H₄folate: 150 µM

    • This compound: varying concentrations

  • Absorbance Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rates: For each concentration of this compound and the control, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Calculate IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the TS activity. Software such as GraphPad Prism or similar data analysis tools can be used for this purpose.

Troubleshooting

  • High background absorbance: Ensure that the CH₂H₄folate solution is freshly prepared, as it can oxidize and contribute to background absorbance.

  • No or low enzyme activity: Verify the activity of the recombinant TS. Ensure all reagents are at the correct pH and concentration.

  • Precipitation of compounds: Check the solubility of this compound in the final assay buffer. The DMSO concentration may need to be optimized.

  • Non-linear reaction rates: This may indicate substrate depletion or enzyme instability. Ensure the initial linear phase of the reaction is used for rate calculations. If necessary, adjust the enzyme concentration.

References

Application Notes & Protocols: Formulating CB30900 for Intravenous Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CB30900 is a novel and potent small molecule inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it a key target in oncology research.[3] A significant challenge in the preclinical development of this compound is its lipophilic nature and consequently poor aqueous solubility. This characteristic hinders the development of a simple aqueous formulation for intravenous (IV) administration, which is often required for in vivo efficacy and pharmacokinetic studies.

To overcome this limitation, a liposomal formulation approach has been developed. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their solubility and stability in aqueous environments.[4] This document provides detailed protocols for the preparation, characterization, and preliminary in vitro testing of a this compound liposomal formulation suitable for research purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties underscore the need for an advanced formulation strategy to achieve a stable and effective intravenous dosage form.

PropertyValueMethod
Molecular Formula C₂₂H₂₀FN₅O₅SMass Spectrometry
Molecular Weight 497.49 g/mol Mass Spectrometry
LogP 4.1Calculated
Aqueous Solubility (pH 7.4) < 0.1 µg/mLShake-flask method
Solubility in Ethanol ~5 mg/mLVisual Inspection
Solubility in DMSO > 50 mg/mLVisual Inspection

Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by inhibiting thymidylate synthase. This action blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the cellular pool of thymidine triphosphate (dTTP) required for DNA synthesis and leading to cell cycle arrest and apoptosis.[1][2]

TS_Pathway cluster_dna_synthesis DNA Precursor Synthesis dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Catalysis Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis This compound This compound This compound->TS Inhibition

Figure 1: Mechanism of Action of this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method followed by extrusion to produce unilamellar liposomes with a defined size.[5] Lipophilic compounds like this compound are effectively incorporated by dissolving them with the lipids in an organic solvent prior to film formation.[6]

1.1. Materials & Equipment

  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • Drug: this compound

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Equipment: Rotary evaporator, water bath, bath sonicator, mini-extruder, polycarbonate membranes (100 nm pore size), glass vials, round-bottom flask, nitrogen gas stream.

1.2. Formulation Composition

ComponentRoleStock ConcentrationVolume for 1 mL Final Formulation (1 mg/mL this compound)
DSPC Main bilayer component10 mg/mL in Chloroform1.5 mL
Cholesterol Membrane stabilizer10 mg/mL in Chloroform0.5 mL
This compound Active Pharmaceutical Ingredient1 mg/mL in Chloroform:Methanol (9:1)1.0 mL
PBS (pH 7.4) Hydration & Final BufferN/A1.0 mL

1.3. Experimental Workflow: Liposome Preparation

workflow_liposome_prep start Start dissolve 1. Dissolve Lipids & this compound in Organic Solvent start->dissolve evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid-Drug Film Formed evaporate->film hydrate 3. Hydrate Film with PBS (T > Lipid Tc) evaporate->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv extrude 4. Extrude through 100 nm Filter (10-15 passes) hydrate->extrude sterilize 5. Sterile Filter (0.22 µm syringe filter) extrude->sterilize end End Product: LUV Suspension sterilize->end

Figure 2: Workflow for preparing this compound liposomes.

1.4. Step-by-Step Procedure

  • Lipid & Drug Dissolution: In a round-bottom flask, combine the specified volumes of DSPC, Cholesterol, and this compound stock solutions. Swirl gently to ensure complete mixing.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-50°C. Rotate the flask to ensure a thin, uniform film forms on the inner surface.

  • Drying: Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add 1 mL of sterile PBS (pH 7.4) to the flask. The temperature of the buffer and the subsequent hydration step should be maintained above the transition temperature (Tc) of the lipid (for DSPC, Tc is ~55°C). Let the film hydrate for 1 hour with intermittent gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Assemble the mini-extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to a syringe and force it through the extruder into a clean syringe. Repeat this extrusion process 11-15 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.[5]

  • Sterilization: Pass the final liposome suspension through a 0.22 µm syringe filter into a sterile vial for storage.

  • Storage: Store the formulation at 4°C, protected from light.

Protocol 2: Characterization of Liposomal Formulation

Proper characterization is essential to ensure the quality, consistency, and stability of the formulation.

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Methodology: Dilute the liposomal suspension (e.g., 1:100) in sterile PBS. Analyze using a Dynamic Light Scattering (DLS) instrument. The Zeta Potential indicates surface charge and is a predictor of colloidal stability.

  • Acceptance Criteria:

    • Mean Particle Size: 90 - 120 nm

    • PDI: < 0.2

    • Zeta Potential: -5 to -20 mV

2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Methodology:

    • Separate non-encapsulated "free" drug from the liposomes using a size exclusion chromatography (SEC) spin column.

    • Collect the liposome-containing eluate.

    • Disrupt a known volume of the eluate by adding a solvent like methanol or a surfactant solution (e.g., 1% Triton X-100) to release the encapsulated this compound.

    • Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

    • Calculate EE and DL using the formulas below.

  • Calculations:

    • EE (%) = (Amount of Encapsulated Drug / Total Initial Drug) * 100

    • DL (%) = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100

2.3. Representative Characterization Data

ParameterResult
Mean Particle Size (Z-average) 105.2 nm
Polydispersity Index (PDI) 0.115
Zeta Potential -12.5 mV
Encapsulation Efficiency (EE) 92.5 %
Drug Loading (DL) 4.8 % (w/w)

Protocol 3: Short-Term Stability Assessment

This protocol evaluates the physical and chemical stability of the liposomal formulation under defined storage conditions.[8]

3.1. Methodology

  • Aliquot the final liposomal formulation into multiple sterile vials.

  • Store the vials under two conditions: refrigerated (4°C) and room temperature (25°C), protected from light.

  • At specified time points (0, 7, 14, and 28 days), withdraw a vial from each condition.

  • Analyze the samples for the parameters listed in the table below.

3.2. Stability Testing Parameters and Data Table

Time PointStorage Temp.Visual AppearancepHMean Particle Size (nm)PDIDrug Content (% of Initial)
Day 0 N/AOpalescent, uniform7.41105.20.115100%
Day 7 4°CNo change7.40106.10.11899.5%
25°CNo change7.38108.50.12598.1%
Day 14 4°CNo change7.41105.90.11699.2%
25°CNo change7.35112.40.14096.5%
Day 28 4°CNo change7.39106.50.12098.9%
25°CSlight precipitation7.31125.80.18892.3%

Protocol 4: In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic activity of the this compound formulation in a relevant cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).[9]

4.1. Materials

  • Cell Line: A549 (human non-small cell lung cancer) or other relevant line.

  • Reagents: "Free" this compound (dissolved in DMSO), Liposomal this compound, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.

  • Equipment: 96-well plates, incubator (37°C, 5% CO₂), microplate reader.

4.2. Experimental Workflow: In Vitro Assay

workflow_invitro start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 treat 3. Treat with Serial Dilutions of Free & Lipo-CB30900 incubate1->treat incubate2 4. Incubate 72h treat->incubate2 mtt 5. Add MTT Reagent Incubate 4h incubate2->mtt lyse 6. Add Solubilizer (DMSO) Lyse Cells mtt->lyse read 7. Read Absorbance (570 nm) lyse->read analyze 8. Plot Dose-Response Curve Calculate IC50 read->analyze end End analyze->end

Figure 3: Workflow for MTT cell viability assay.

4.3. Step-by-Step Procedure

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of "free" this compound (from a DMSO stock) and liposomal this compound in complete cell culture medium. The final DMSO concentration for the "free" drug should be ≤ 0.1%.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of drug concentration and fit a non-linear regression curve to determine the IC50 value.[10][11]

4.4. Representative In Vitro Efficacy Data

FormulationIC50 in A549 cells (nM)
"Free" this compound (in DMSO) 45.8
Liposomal this compound 52.3

The similar IC50 values suggest that the liposomal formulation effectively delivers the active this compound to the cancer cells in vitro.

References

Application Notes and Protocols for CB30900 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation of CB30900 stock solutions using dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Its mechanism of action makes it a compound of significant interest in cancer research.

Signaling Pathway of Thymidylate Synthase Inhibition

Thymidylate_Synthase_Pathway Figure 1: Mechanism of Action of this compound dUMP dUMP TS Thymidylate Synthase dUMP->TS N5N10_CH2_THF N5,N10-methylene-THF N5N10_CH2_THF->TS dTMP dTMP TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis This compound This compound This compound->TS Inhibition

Caption: Mechanism of Action of this compound.

Properties of DMSO as a Solvent

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used for preparing stock solutions of non-polar compounds for in vitro and in vivo studies. Its ability to dissolve a wide range of substances and its miscibility with water make it an excellent choice for this purpose.[1][2]

Table 1: Physical and Chemical Properties of DMSO

PropertyValue
Molecular FormulaC₂H₆OS
Molecular Weight78.13 g/mol
AppearanceClear, colorless liquid
Density1.100 g/mL at 25°C
Melting Point18.5 °C (65.3 °F)
Boiling Point189 °C (372 °F)
Solubility in WaterMiscible

Solubility and Stock Solution Concentration of this compound in DMSO

Table 2: Recommended this compound Stock Solution Concentrations in DMSO

ApplicationRecommended ConcentrationNotes
In Vitro Cell-Based Assays 10 mM - 50 mMHigher concentrations may be possible but should be tested for solubility.
In Vivo Studies (from stock) 10 mg/mL - 50 mg/mLThis concentration allows for dilution into a final dosing vehicle.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is required for this calculation. Please refer to the manufacturer's certificate of analysis for the exact molecular weight. Assuming a molecular weight of approximately 450 g/mol for calculation purposes.

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.5 mg of this compound powder into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation and Use

Stock_Solution_Workflow Figure 2: Workflow for this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Workflow for this compound Stock Solution.

Application Notes and Best Practices

  • DMSO Quality: Always use high-purity, anhydrous DMSO to prevent degradation of the compound.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. This can affect the solubility and stability of the compound. Keep the DMSO container tightly sealed and use fresh aliquots for preparing stock solutions.

  • Final DMSO Concentration in Assays: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance of different cell lines to DMSO can vary, and it is recommended to perform a vehicle control experiment to determine the maximum tolerated concentration.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Stability: The stability of this compound in DMSO at -20°C or -80°C should be sufficient for several months. However, for long-term studies, it is advisable to periodically check the integrity of the compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO for detailed safety information.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions in DMSO for their scientific investigations.

References

Application Notes and Protocols: Experimental Design for CB30900 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Inhibition of TS leads to depletion of the dTMP pool, resulting in stalled DNA synthesis and subsequent cancer cell death.[1][2] Given its mechanism of action, this compound holds promise as a therapeutic agent in various cancers. However, to enhance its efficacy and overcome potential resistance mechanisms, combination therapy represents a rational and promising strategy.[3]

This document provides a comprehensive guide for designing and executing preclinical studies to evaluate the combination of this compound with a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of targeted therapy that impede the repair of single-strand DNA breaks.[4] The combination of a TS inhibitor and a PARP inhibitor is based on the principle of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is expected to be significantly more effective in killing cancer cells than either agent alone.

These application notes and protocols are intended for researchers, scientists, and drug development professionals to facilitate the robust preclinical evaluation of this compound in combination therapy settings.

Proposed Signaling Pathway and Rationale for Combination

Inhibition of thymidylate synthase by this compound leads to an accumulation of DNA single-strand breaks due to the misincorporation of uracil into DNA. This increased burden of single-strand breaks heightens the reliance of cancer cells on the PARP-mediated DNA repair pathway for survival. By co-administering a PARP inhibitor, this escape mechanism is blocked, leading to an accumulation of cytotoxic double-strand breaks and ultimately, apoptotic cell death.

Combination_Signaling_Pathway cluster_0 DNA Synthesis & Repair This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dTMP dTMP Synthesis TS->dTMP Catalyzes DNA_Syn DNA Synthesis dTMP->DNA_Syn SSB Single-Strand Breaks (SSBs) DNA_Syn->SSB Uracil Misincorporation SSB_Repair SSB Repair SSB->SSB_Repair DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse PARP_Inhibitor PARP Inhibitor PARP PARP PARP_Inhibitor->PARP Inhibits PARP->SSB_Repair Mediates SSB_Repair->DNA_Syn Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Proposed signaling pathway for this compound and PARP inhibitor combination therapy.

Experimental Design Workflow

A systematic approach is essential for evaluating the efficacy of the this compound and PARP inhibitor combination. The following workflow outlines the key experimental stages, from in vitro validation to in vivo efficacy studies.

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy Cell_Line_Selection Cell Line Selection (Colorectal, Pancreatic, NSCLC) Single_Agent_IC50 Single-Agent IC50 Determination (MTT Assay) Cell_Line_Selection->Single_Agent_IC50 Combination_Screen Combination Synergy Screening (Checkerboard Assay, Chou-Talalay Analysis) Single_Agent_IC50->Combination_Screen Apoptosis_Assay Apoptosis Induction (Annexin V/PI Staining) Combination_Screen->Apoptosis_Assay Mechanism_Validation Mechanism of Action Validation (Western Blot for γH2AX, PARP cleavage) Apoptosis_Assay->Mechanism_Validation Xenograft_Model Subcutaneous Xenograft Model Establishment Mechanism_Validation->Xenograft_Model Tolerability_Study Maximum Tolerated Dose (MTD) Study Xenograft_Model->Tolerability_Study Efficacy_Study Combination Efficacy Study (Tumor Growth Inhibition) Tolerability_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis

Figure 2: Experimental workflow for preclinical evaluation of this compound combination therapy.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear presentation and comparison.

Table 1: Single-Agent IC50 Values

Cell LineThis compound IC50 (µM)PARP Inhibitor IC50 (µM)
HCT116
HT-29
PANC-1
A549

Table 2: Combination Index (CI) Values from Chou-Talalay Analysis

Cell LineCombination Ratio (this compound:PARPi)Fa = 0.50Fa = 0.75Fa = 0.90Synergy Interpretation
HCT1161:1
HCT1161:2
HT-291:1
HT-291:2
PANC-11:1
PANC-11:2
A5491:1
A5491:2
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additivity, CI > 1.1 indicates antagonism.

Table 3: In Vivo Antitumor Efficacy

Treatment GroupNumber of Mice (n)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control
This compound
PARP Inhibitor
This compound + PARP Inhibitor

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing cell viability in combination studies.[5][6][7][8]

  • Materials:

    • Selected cancer cell lines (e.g., HCT116, HT-29, PANC-1, A549)

    • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • This compound and PARP inhibitor stock solutions (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

    • For single-agent IC50 determination, add 100 µL of the drug dilutions to the respective wells. For combination studies, add 50 µL of each drug at the desired concentrations. Include vehicle control wells (medium with DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[9][10][11][12][13]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound and the PARP inhibitor, alone and in combination.[14][15][16][17][18]

  • Materials:

    • Selected cancer cell lines

    • 6-well plates

    • This compound and PARP inhibitor

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound, the PARP inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle-treated control.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

3. Western Blot Analysis

This protocol is for validating the mechanism of action by detecting markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[19][20][21][22][23]

  • Materials:

    • Selected cancer cell lines

    • 6-well plates

    • This compound and PARP inhibitor

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay for 24-48 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using ECL substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

In Vivo Efficacy Study

1. Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.[24][25]

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Selected cancer cell line (e.g., HCT116)

    • Matrigel (optional)

    • This compound and PARP inhibitor formulations for in vivo administration

    • Calipers

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel/PBS mixture) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: PARP inhibitor

      • Group 4: this compound + PARP inhibitor

    • Administer the treatments according to a predetermined schedule (e.g., daily, 5 days a week).

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and decision-making process in the experimental design.

Figure 3: Logical flow for the preclinical evaluation of this compound combination therapy.

References

Application Notes and Protocols for Studying DNA Synthesis Inhibition using CB30900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB30900 is a potent and specific novel dipeptide inhibitor of thymidylate synthase (TS).[1] Thymidylate synthase plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By inhibiting TS, this compound effectively depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis. These characteristics make this compound a valuable tool for studying the mechanisms of DNA synthesis and for the development of novel anticancer therapeutics.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on DNA synthesis inhibition in cancer cell lines. The key assays described herein are:

  • MTT Assay: To determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

  • BrdU Incorporation Assay: To directly measure the inhibition of DNA synthesis.

  • Cell Cycle Analysis: To analyze the effects of this compound on cell cycle progression.

Mechanism of Action

This compound exerts its biological effects by targeting thymidylate synthase, a critical enzyme in the pyrimidine salvage pathway. The inhibition of TS disrupts the synthesis of dTMP, leading to an imbalance in the deoxynucleotide pool. This disruption triggers a cascade of cellular events, including S-phase cell cycle arrest and the induction of apoptosis.

G This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Precursor for S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Mechanism of this compound Action.

Data Presentation

The following table summarizes the expected data from the described experimental protocols. Specific IC50 values for this compound should be determined experimentally for the cell lines of interest.

Cell LineCancer TypeIC50 of this compound (µM)Effect on DNA Synthesis (BrdU Assay)Cell Cycle Arrest Phase
Example: MCF-7Breast[Experimental Value][e.g., Dose-dependent decrease][e.g., S-Phase]
Example: A549Lung[Experimental Value][e.g., Dose-dependent decrease][e.g., S-Phase]
Example: HCT116Colon[Experimental Value][e.g., Dose-dependent decrease][e.g., S-Phase]

Experimental Protocols

The following diagram outlines the general experimental workflow for studying the effects of this compound.

G start Start cell_culture Cell Culture (Select appropriate cancer cell lines) start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay brdu_assay BrdU Incorporation Assay (Measure DNA Synthesis) mtt_assay->brdu_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis data_analysis Data Analysis and Interpretation brdu_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Experimental Workflow.

Protocol 1: Determination of IC50 using MTT Assay

This protocol is designed to assess the cytotoxicity of this compound and determine its IC50 value in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 2: Measurement of DNA Synthesis by BrdU Incorporation Assay

This protocol measures the rate of DNA synthesis by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • Fixation/Denaturation solution (e.g., 1.5 N HCl)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microscopy-compatible plates or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or in a multi-well plate suitable for imaging.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

  • BrdU Labeling:

    • Add BrdU labeling solution to the cell culture medium and incubate for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • DNA Denaturation:

    • Incubate the cells with the fixation/denaturation solution for 30 minutes at room temperature to expose the incorporated BrdU.

    • Neutralize the acid by washing three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Imaging:

    • Stain the nuclei with a nuclear counterstain like DAPI.

    • Mount the coverslips or image the plate using a fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of BrdU-positive cells by counting the number of green (BrdU) and blue (DAPI) nuclei. A decrease in the percentage of BrdU-positive cells in this compound-treated samples indicates inhibition of DNA synthesis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for the desired time period.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution. The software will generate a histogram showing the number of cells in G0/G1, S, and G2/M phases based on their DNA content (fluorescence intensity). An accumulation of cells in the S phase in this compound-treated samples is indicative of S-phase arrest.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CB30900 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the thymidylate synthase inhibitor, CB30900, in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous cell culture medium?

A1: this compound, like many small molecule inhibitors, is likely a lipophilic compound with poor solubility in aqueous solutions. Precipitation often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity significantly reduces the solubility of the compound, causing it to fall out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of poorly soluble compounds like this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO to minimize the final volume of solvent added to your experimental setup.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v), with an ideal target of ≤ 0.1%.[1] The tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

Q4: How can I visually distinguish between compound precipitation and microbial contamination?

A4: Compound precipitation typically appears as amorphous particles or crystalline structures under a microscope and is non-motile. In contrast, bacterial contamination often presents as small, dark, motile dots that will rapidly increase in number and cause a noticeable drop in the pH of the medium (indicated by a yellowing of the phenol red indicator). Fungal contamination will appear as filamentous structures. If in doubt, streak a sample of the culture on an agar plate to test for microbial growth.

Q5: Can I use sonication or warming to redissolve precipitated this compound in my culture medium?

A5: While gentle warming (e.g., in a 37°C water bath) and brief sonication can help redissolve precipitated compound in a stock solution, it is generally not recommended to do this directly in the cell culture medium containing cells, as it can be detrimental to cell health. The better approach is to optimize the preparation of the working solution to prevent precipitation from occurring in the first place.

Troubleshooting Guide

If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitation upon dilution of stock solution "Solvent Shock" : The rapid change in polarity when adding the concentrated DMSO stock to the aqueous medium causes the compound to crash out of solution.1. Slow, drop-wise addition : Add the stock solution slowly to the pre-warmed (37°C) medium while gently vortexing or swirling. 2. Serial dilution : Perform an intermediate dilution of the stock solution in the culture medium. 3. Lower stock concentration : Consider preparing a less concentrated stock solution (e.g., 1 mM) to reduce the magnitude of the polarity change.
Precipitate forms over time in the incubator Temperature-dependent solubility : The compound may be less soluble at 37°C than at room temperature. Interaction with media components : this compound may interact with salts, proteins (from serum), or other components in the medium over time.1. Solubility testing : Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium at 37°C. 2. Use of solubilizing agents : Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Pluronic® F-68, Tween® 80) at low, non-toxic concentrations. Always perform a vehicle control to test for effects of the solubilizing agent alone. 3. Fresh preparation : Prepare working solutions immediately before use.
Inconsistent precipitation between experiments Stock solution integrity : Repeated freeze-thaw cycles can lead to precipitation within the stock solution. Inconsistent preparation technique : Variations in the dilution process can lead to variable results.1. Aliquot stock solutions : Store stock solutions in single-use aliquots to avoid freeze-thaw cycles. 2. Standardize the protocol : Ensure a consistent and well-documented procedure for preparing working solutions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Analogs

Property This compound (Estimated) Pemetrexed Raltitrexed
Molecular Weight ( g/mol ) ~400-500427.41458.49[2]
LogP (estimated) >2 (Lipophilic)-1.2[3]-1.2[3]
pKa (estimated) Acidic and/or basic moieties likely present3.6, 4.4[4]Not available

Table 2: Solubility of this compound Analogs in Common Solvents

Solvent Pemetrexed Solubility Raltitrexed Solubility
DMSO 250 mg/mL (584.92 mM)[5]>154 mg/mL[2]
Water 94 mg/mL (as disodium salt)[6]Insoluble[2]
Ethanol Insoluble[6]≥10.62 mg/mL (with sonication)[2]
PBS (pH 7.2) ~10 mg/mL (as sodium salt hydrate)[7]Not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warm DMSO : Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound : Accurately weigh a required amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume : Calculate the volume of DMSO needed to achieve a 10 mM stock solution.

    • Calculation Example (assuming a Molecular Weight of 450 g/mol ): Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100 Volume (µL) = (1 mg / 450 g/mol ) * 100 = 222.2 µL

  • Dissolution : Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing : Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[8]

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine Final Concentration : Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilution : Calculate the volume of the stock solution needed. To minimize the final DMSO concentration, a serial dilution is recommended.

    • Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Dilution Method : a. Pipette the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, slowly add the calculated volume of the this compound stock solution drop-wise into the vortex.[10] c. Continue to mix for a few seconds to ensure homogeneity.

  • Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.

  • Cell Treatment : Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Slowly Add Stock to Vortexing Medium thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute add_to_cells Add Working Solution to Cells dilute->add_to_cells incubate Incubate at 37°C, 5% CO2 add_to_cells->incubate analyze Analyze Experimental Endpoint incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP DHF Dihydrofolate TS->DHF CH2THF 5,10-Methylene- tetrahydrofolate CH2THF->TS This compound This compound This compound->TS

Caption: Inhibition of the Thymidylate Synthase pathway by this compound.

References

Optimizing CB30900 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CB30900, a novel dipeptide inhibitor of thymidylate synthase (TS). The information is intended for researchers, scientists, and drug development professionals to optimize the dosage of this compound for maximum therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent dipeptide inhibitor of thymidylate synthase (TS).[1][2] Its primary mechanism of action is the inhibition of TS, an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), which is a critical precursor for DNA replication and repair.[3] Unlike many other TS inhibitors, this compound's activity is not dependent on polyglutamation, making it potentially effective in cancer cells with low or defective folylpolyglutamate synthetase.[1][2]

Q2: What are the key differences between this compound and other thymidylate synthase inhibitors like 5-Fluorouracil (5-FU) or Pemetrexed?

A2: The primary distinction of this compound is its independence from polyglutamation for its inhibitory activity.[1][2] This is a significant advantage as resistance to other antifolates can arise from decreased polyglutamation in cancer cells. Additionally, this compound is a dipeptide, which influences its transport into cells and its pharmacokinetic properties.

Q3: What is the known downstream signaling impact of thymidylate synthase inhibition by compounds like this compound?

A3: Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn disrupts the balance of deoxynucleotides. This can result in uracil misincorporation into DNA, leading to DNA damage and the induction of cell cycle arrest, primarily in the S-phase.[4][5] Furthermore, thymidylate synthase itself can act as an RNA binding protein, regulating the translation of its own mRNA and other oncogenes such as c-myc and the tumor suppressor p53.[6][7] Therefore, inhibition of TS can have broader effects on cellular signaling pathways beyond DNA synthesis.

Q4: What are the recommended starting doses for in vivo mouse models?

A4: Preclinical studies in mice have reported dosages of 100 mg/kg for intravenous (i.v.) administration and 50 mg/kg for a 24-hour subcutaneous (s.c.) infusion.[1][2] It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific mouse model and cancer cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Efficacy in Cell Culture 1. Suboptimal concentration of this compound.2. Cell line is resistant to TS inhibition.3. Instability or poor solubility of this compound in media.1. Perform a dose-response curve to determine the IC50 for your specific cell line.2. Verify TS expression levels in your cell line. High TS expression can lead to resistance.3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. Test the stability of this compound in your media over the course of the experiment.
High Variability in In Vivo Tumor Growth Inhibition 1. Inconsistent drug administration.2. Variability in tumor implantation and growth.3. Rapid metabolism or clearance of this compound.1. Ensure accurate and consistent dosing and administration route for all animals.2. Standardize the tumor implantation procedure and randomize animals into treatment groups based on initial tumor volume.3. Refer to the pharmacokinetic data below. Consider different administration routes (e.g., continuous infusion vs. bolus injection) to maintain therapeutic drug concentrations.
Unexpected Toxicity in Animal Models 1. Dose is above the maximum tolerated dose (MTD).2. Off-target effects of this compound.3. Vehicle used for administration is causing toxicity.1. Conduct a dose-escalation study to determine the MTD in your specific animal model.2. While the primary target is TS, off-target effects are possible. Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration.3. Run a control group with only the vehicle to rule out its contribution to toxicity.
Inconsistent Results in Thymidylate Synthase Activity Assays 1. Incorrect assay setup or reagent concentrations.2. Enzyme instability.3. Issues with substrate or cofactor quality.1. Carefully follow the detailed experimental protocol. Ensure accurate concentrations of all components, including the enzyme, substrates (dUMP), and cofactors (mTHF).2. Purified thymidylate synthase can be unstable. Prepare fresh enzyme dilutions for each experiment and keep on ice.3. Use high-quality dUMP and mTHF. The cofactor, 5,10-methylenetetrahydrofolate (mTHF), can be particularly unstable.

Quantitative Data

Table 1: Preclinical Pharmacokinetics of this compound in Mice [1][2]

Parameter 100 mg/kg i.v. Bolus 50 mg/kg s.c. 24h Infusion
Peak Plasma Concentration 716 µM3 µM (steady-state)
Plasma Clearance 1.19 ml/g/hrNot Reported
Area Under the Curve (AUC 0-2h) 131 µM·hr71 µM·hr (AUC 0-24h)
Plasma Half-Life (t½) α: 2.8 min, β: 19.1 min, γ: 4.1 hrNot Applicable
Tumor Concentration (Peak) 27% of plasma concentration at 30 min~0.5 µM
Liver to Plasma Ratio (AUC) 7-fold greater than plasma7-fold greater than plasma
Kidney to Plasma Ratio (AUC) Similar to plasmaSimilar to plasma

Experimental Protocols

1. In Vitro Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for TS activity and should be optimized for your specific experimental conditions.

  • Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF). This oxidation can be monitored by the increase in absorbance at 340 nm.

  • Materials:

    • Purified recombinant human thymidylate synthase

    • This compound

    • Deoxyuridine monophosphate (dUMP)

    • 5,10-methylenetetrahydrofolate (mTHF)

    • Assay Buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • In a 96-well plate, add the assay buffer, dUMP (final concentration 100 µM), and the desired concentrations of this compound.

    • Add purified thymidylate synthase (final concentration ~40 nM).

    • Initiate the reaction by adding mTHF (final concentration 150 µM).

    • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the IC50 of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

2. In Vivo Efficacy Study in a Xenograft Mouse Model

This is a generalized protocol and requires optimization based on the specific tumor model and research objectives.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Cells: A human cancer cell line of interest (e.g., colon, breast, or lung cancer).

  • Materials:

    • This compound

    • Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent)

    • Tumor cells in a suitable medium for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

G This compound Mechanism of Action This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibition dTMP dTMP TS->dTMP DHF DHF TS->DHF dUMP dUMP dUMP->TS mTHF 5,10-mTHF mTHF->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Cell Cycle Arrest / Apoptosis DNA_Synthesis->Apoptosis Depletion leads to

Caption: Mechanism of action of this compound.

G General Experimental Workflow for this compound cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation TS_Assay Thymidylate Synthase Activity Assay IC50 Determine IC50 TS_Assay->IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Cell_Proliferation->IC50 MTD_Study Maximum Tolerated Dose (MTD) Study IC50->MTD_Study Inform Dosing Efficacy_Study Xenograft Efficacy Study MTD_Study->Efficacy_Study Analysis Data Analysis and Endpoint Evaluation Efficacy_Study->Analysis PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study PK_PD_Study->Analysis

Caption: General experimental workflow for this compound.

References

Troubleshooting inconsistent results in CB30900 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with CB30900, a potent dipeptide inhibitor of thymidylate synthase. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

Question: My cell viability results with this compound are inconsistent across replicate wells and between experiments. What could be the cause?

Answer: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability:

  • Cell Seeding Density: Uneven cell distribution in the microplate wells is a primary source of variability. Ensure you have a single-cell suspension and use appropriate mixing techniques before and during plating.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations or in certain media formulations. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower concentration range.

  • Inconsistent Incubation Times: Ensure that the incubation time with both this compound and the viability reagent is consistent across all plates and experiments.

  • Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound and media concentration, affecting cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.

Issue 2: Discrepancies in IC50 Values Between Assays

Question: The IC50 value for this compound in my experiments is significantly different from previously reported values. Why is this happening?

Answer: Variations in IC50 values can be expected due to differences in experimental conditions. Here are some key factors to consider:

  • Cell Line Differences: Different cell lines can have varying sensitivities to thymidylate synthase inhibitors due to differences in expression levels of the target enzyme or compensatory pathways.

  • Assay Duration: The length of exposure to this compound will significantly impact the apparent IC50. Longer incubation times generally result in lower IC50 values.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Ensure you are using a consistent and reported percentage of FBS in your cell culture media.

  • Metabolic State of Cells: The growth phase and metabolic activity of your cells can influence their response to the inhibitor. Always use cells in the exponential growth phase for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel and potent dipeptide inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, this compound depletes the cellular pool of dTMP, leading to the inhibition of DNA replication and subsequent cell cycle arrest and apoptosis.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experimental wells, as high concentrations can be toxic to cells.

Q3: What are the expected pharmacokinetic properties of this compound?

A3: Preclinical studies in mice have shown that this compound has a triphasic elimination pattern after intravenous administration.[1] It is remarkably stable in vivo, with a significant portion of the administered dose recovered unchanged.[1] Plasma protein binding is concentration-dependent.[1]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies in mice.[1]

ParameterValueConditions
Elimination Half-life (t½) α: 2.8 min, β: 19.1 min, γ: 4.1 hr100 mg/kg i.v.
Peak Plasma Concentration 716 µM100 mg/kg i.v.
Clearance 1.19 ml/g/hr100 mg/kg i.v.
Area Under the Curve (AUC 0-2hr) 131 µM·hr100 mg/kg i.v.
Plasma Protein Binding 76% - 93.3%1 - 500 µM
Steady-State Plasma Conc. 3 µM24 hr infusion (50 mg/kg s.c.)

Experimental Protocols

Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

CB30900_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm CB30900_ext This compound (Extracellular) CB30900_int This compound (Intracellular) CB30900_ext->CB30900_int Transport TS Thymidylate Synthase (TS) CB30900_int->TS Inhibits dTMP dTMP TS->dTMP Produces dUMP dUMP dUMP->TS Substrate DNA_Syn DNA Synthesis dTMP->DNA_Syn Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Syn->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Cells Verify Cell Health and Density Check_Reagents->Check_Cells Reagents OK Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Issue Found Review_Protocol Review Experimental Protocol Check_Cells->Review_Protocol Cells OK Check_Cells->Optimize_Assay Issue Found Review_Protocol->Optimize_Assay Protocol OK Consult_Literature Consult Literature for Similar Compounds Review_Protocol->Consult_Literature Discrepancy Found Contact_Support Contact Technical Support Review_Protocol->Contact_Support Still Unresolved Resolved Issue Resolved Optimize_Assay->Resolved Consult_Literature->Resolved Contact_Support->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Troubleshooting Resistance to CB30900

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB30900, a novel dipeptide inhibitor of thymidylate synthase (TS). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of resistance to this compound during their experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to thymidylate synthase (TS) inhibitors like this compound can arise from several mechanisms. Based on studies of other TS inhibitors, the most common mechanisms include:

  • Target Overexpression: Increased expression of the target enzyme, thymidylate synthase, can titrate the inhibitor, reducing its effective concentration at the target site. This is often due to the amplification of the TYMS gene.[1][2]

  • Target Mutation: Mutations in the TYMS gene can lead to alterations in the enzyme's structure, potentially reducing the binding affinity of this compound or affecting the enzyme's stability.[1]

  • Altered Drug Transport: Changes in the expression or activity of cellular drug transporters can affect the intracellular concentration of this compound. This could involve decreased uptake or increased efflux from the cell.

  • Changes in Folate Metabolism: As this compound is a folate analog, alterations in the expression or activity of proteins involved in folate metabolism, such as Folate Receptor α (FRα) or folylpolyglutamate synthetase (FPGS), could impact its uptake and intracellular retention.[3]

Q2: How can we determine if our resistant cell line has upregulated thymidylate synthase expression?

A2: To investigate the upregulation of thymidylate synthase (TS) in your resistant cell line, you can perform the following experiments:

  • Quantitative PCR (qPCR): To measure the mRNA levels of the TYMS gene. An increase in mRNA would suggest a potential gene amplification or transcriptional upregulation.

  • Western Blotting: To quantify the protein levels of TS. This will confirm if the increased mRNA levels translate to higher protein expression.

  • Enzyme Activity Assay: To measure the catalytic activity of TS in cell lysates. This will determine if the overexpressed protein is functional.

A troubleshooting guide for these experiments is provided in the "Troubleshooting Guides" section below.

Q3: What is the role of Folate Receptor α (FRα) in potential resistance to this compound?

A3: Folate Receptor α (FRα) is a high-affinity folate binding protein that is often overexpressed in various cancers. While the primary uptake mechanism for many antifolates is the reduced folate carrier (RFC), FRα can also mediate the endocytosis of folate conjugates. A change in FRα expression on your cells could potentially alter the intracellular concentration of this compound. It is advisable to monitor FRα expression levels in your parental and resistant cell lines using techniques like flow cytometry or western blotting.

Q4: Our cells have developed resistance to this compound. Are they likely to be cross-resistant to other thymidylate synthase inhibitors?

A4: Cross-resistance is a possibility and depends on the underlying mechanism of resistance.

  • If resistance is due to upregulation of TS , the cells will likely show cross-resistance to other TS inhibitors that target the same enzyme.

  • If resistance is due to a specific mutation in TS , the cross-resistance profile will depend on whether the mutation affects the binding of other inhibitors. Some mutations may confer resistance to a broad range of TS inhibitors, while others might be more specific.

  • If resistance is due to altered drug transport , cross-resistance will depend on whether the other inhibitors are substrates for the same transporter(s).

It is recommended to perform cell viability assays with other TS inhibitors to determine the cross-resistance profile of your resistant cell line.

Troubleshooting Guides

Issue: Inconsistent results in thymidylate synthase (TS) enzyme activity assays.

Potential Cause Recommended Solution
Suboptimal Lysate Preparation Ensure complete cell lysis to release the enzyme. Use a lysis buffer compatible with the assay and keep samples on ice to prevent protein degradation.
Incorrect Substrate/Cofactor Concentrations Verify the concentrations of dUMP and the folate cofactor (e.g., (6R)-5,10-methylenetetrahydrofolate). Ensure they are at saturating concentrations to measure Vmax.
Enzyme Instability TS can be unstable. Perform the assay immediately after lysate preparation or store lysates at -80°C. Include a known positive control to validate the assay performance.
Spectrophotometer Settings Ensure the spectrophotometer is set to the correct wavelength for detecting the product of the reaction (e.g., 340 nm for dihydrofolate).

Issue: Difficulty in establishing a this compound-resistant cell line.

Potential Cause Recommended Solution
Initial Drug Concentration is Too High Start with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line to allow for gradual adaptation.
Insufficient Treatment Duration The development of resistance can be a slow process. Continue the treatment for several passages at a given concentration before escalating the dose.
Cell Line Heterogeneity The parental cell line may have a low frequency of resistant clones. Consider starting with a larger population of cells or using a higher initial drug concentration for a short period to select for more resistant cells.
Drug Instability in Culture Medium This compound is reported to be stable in vivo[3]. However, it is good practice to refresh the culture medium with the drug at regular intervals (e.g., every 2-3 days).

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the characterization of a this compound-resistant cell line.

Table 1: Cellular Proliferation (IC50) in Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (nM)5-Fluorouracil IC50 (µM)Raltitrexed IC50 (nM)
Parental10 ± 1.55 ± 0.82 ± 0.3
This compound-Resistant250 ± 2545 ± 5.228 ± 3.1
Fold Resistance 25 9 14

Table 2: Characterization of Thymidylate Synthase in Parental and this compound-Resistant Cell Lines

Cell LineTYMS mRNA (Relative Expression)TS Protein (Relative Expression)TS Enzyme Activity (nmol/min/mg)
Parental1.01.05.2 ± 0.6
This compound-Resistant15.2 ± 2.112.5 ± 1.848.5 ± 5.5

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.

  • Determine the IC50 of the Parental Cell Line: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Subculture: When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat steps 3-5 for several months. The cells should be continuously exposed to the drug.

  • Characterize the Resistant Phenotype: At various stages, freeze down vials of the resistant cells. Periodically, determine the IC50 of the resistant population to monitor the level of resistance. A stable resistant cell line should maintain its resistance phenotype after being cultured in a drug-free medium for several passages.

Protocol 2: Thymidylate Synthase (TS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate, which results in an increase in absorbance at 340 nm.

  • Prepare Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Prepare Reaction Mixture:

    • In a quartz cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50 mM MgCl2), dUMP (e.g., 100 µM), and (6R)-5,10-methylenetetrahydrofolate (e.g., 100 µM).

  • Initiate and Monitor the Reaction:

    • Add a known amount of cell lysate (e.g., 20-50 µg of total protein) to the reaction mixture to start the reaction.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes at 37°C.

  • Calculate Enzyme Activity:

    • Determine the rate of the reaction (ΔA340/min) from the linear portion of the absorbance curve.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for dihydrofolate at 340 nm is approximately 6,200 M⁻¹cm⁻¹.

    • Express the activity as nmol of dihydrofolate produced per minute per mg of protein.

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms This compound This compound uptake Drug Uptake (e.g., RFC, FRα) This compound->uptake Decreased Uptake CB30900_intracellular Intracellular This compound uptake->CB30900_intracellular R3 3. Decreased Drug Uptake (e.g., Downregulation of RFC/FRα) uptake->R3 efflux Drug Efflux (e.g., ABC Transporters) R4 4. Increased Drug Efflux (e.g., Upregulation of ABC Transporters) efflux->R4 TS Thymidylate Synthase (TS) DNA DNA Synthesis TS->DNA dTMP Production R1 1. Upregulation of TS (Gene Amplification) TS->R1 R2 2. Mutation in TS (Reduced Binding) TS->R2 CB30900_intracellular->efflux Increased Efflux CB30900_intracellular->TS Inhibition

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_characterization Characterization of Resistant Phenotype start Start with Parental Cell Line treat Continuous Treatment with Increasing [this compound] start->treat select Selection of Resistant Population treat->select establish Establish Stable Resistant Cell Line select->establish ic50 Determine IC50 (Cell Viability Assay) establish->ic50 ts_expr Analyze TS Expression (qPCR, Western Blot) establish->ts_expr ts_activity Measure TS Activity (Enzyme Assay) establish->ts_activity cross_res Assess Cross-Resistance establish->cross_res

Caption: Workflow for developing and characterizing this compound-resistant cells.

Troubleshooting_Logic node_q node_q node_a node_a q1 Decreased this compound Efficacy Observed? q2 Is TS Expression Upregulated? q1->q2 Yes a6 Consider Other Mechanisms q1->a6 No q3 Are there Mutations in the TYMS Gene? q2->q3 No a4 Likely TS-related Resistance q2->a4 Yes q4 Is Intracellular Drug Concentration Reduced? q3->q4 No a2 Sequence TYMS Gene q3->a2 Yes a3 Measure Drug Uptake/Efflux q4->a3 Yes q4->a6 No a1 Investigate TS Upregulation a2->a6 a5 Likely Transporter-related Resistance a3->a5

Caption: Troubleshooting logic for investigating this compound resistance.

References

Improving the stability of CB30900 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CB30900

A Guide to Improving Stability in Experimental Buffers

This guide provides researchers, scientists, and drug development professionals with practical advice for troubleshooting and improving the stability of the novel kinase inhibitor, this compound, in experimental buffers. Ensuring the stability of your compound is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in my buffer?

A1: Instability can manifest in several ways. The most common observations include:

  • Precipitation: The compound falls out of solution, appearing as visible particulates, cloudiness, or a film on the container surface. This can occur immediately after dilution or over time.[1]

  • Loss of Activity: You may observe a decrease in the expected biological effect in your assay over time, suggesting the active concentration of this compound is declining.[2]

  • Inconsistent Results: High variability between replicate experiments is often a sign of inconsistent compound concentration due to stability issues.[2]

  • Color Change: A change in the color of the solution may indicate chemical degradation of the compound.

Q2: My this compound precipitated after I diluted it from a DMSO stock into my aqueous buffer. What happened and what should I do?

A2: This is a common issue for hydrophobic compounds like many kinase inhibitors.[3] The DMSO stock keeps the compound solubilized, but when diluted into a largely aqueous environment, the concentration may exceed its aqueous solubility limit, causing it to precipitate.[1][2]

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.[1]

  • Optimize Co-Solvent Concentration: While DMSO is a powerful solvent, its final concentration in assays should typically be kept below 0.5% to avoid cellular toxicity.[1] However, a small amount of co-solvent can be critical for solubility.

  • Pre-warm Media: If you are working with cell culture, pre-warming your media to 37°C before adding the compound can sometimes prevent precipitation caused by temperature shifts.[1]

  • pH Adjustment: The solubility of many compounds is pH-dependent. Ensure the pH of your final buffer is one in which this compound is stable and soluble.[4]

Q3: I'm seeing a gradual loss of this compound's inhibitory effect over the course of a long (24-hour) experiment. How can I confirm if this is a stability issue?

A3: This loss of activity strongly suggests compound degradation. To confirm this, you should perform a stability study in your specific experimental buffer.[5] The general steps are:

  • Prepare a solution of this compound in your assay buffer at the final experimental concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately stop any further degradation in the aliquots, for example, by adding a cold organic solvent like acetonitrile.[2]

  • Analyze the concentration of the parent this compound compound in each aliquot using an analytical method like HPLC or LC-MS.[6]

  • Plot the percentage of this compound remaining over time. A significant decrease indicates a stability problem.

Q4: Besides precipitation, what other factors can cause this compound to lose activity in my buffer?

A4: Several chemical degradation pathways can reduce the effective concentration of your compound:[2][5]

  • Hydrolysis: If this compound has susceptible functional groups (e.g., esters, amides), it can be cleaved by water. This process can be catalyzed by acidic or basic pH conditions.[7]

  • Oxidation: The compound may react with dissolved oxygen in the buffer, especially if it has electron-rich parts. This can be accelerated by exposure to light.[2]

  • Adsorption: this compound might stick to the plastic surfaces of your tubes or assay plates, reducing the concentration available in the solution.[2]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing stability issues with this compound, this workflow provides a systematic way to diagnose and solve the problem.

G Troubleshooting Workflow for this compound Stability start Instability Observed (Precipitation, Activity Loss) check_solubility Q: Is there visible precipitate? start->check_solubility solubility_protocol Perform Solubility Assessment (See Protocol 2) check_solubility->solubility_protocol Yes check_degradation Q: No precipitate, but activity is lost over time? check_solubility->check_degradation No optimize_formulation Optimize Formulation: - Lower concentration - Adjust pH - Add co-solvents/surfactants solubility_protocol->optimize_formulation degradation_protocol Perform Chemical Stability Assay (HPLC/LC-MS over time) check_degradation->degradation_protocol Yes end_stable Experiment Successful: Stable Compound check_degradation->end_stable No (Re-evaluate assay) optimize_conditions Optimize Assay Conditions: - Add antioxidants (e.g., DTT) - Use low-binding plates - Protect from light - Prepare fresh solutions degradation_protocol->optimize_conditions optimize_formulation->end_stable optimize_conditions->end_stable

Caption: A workflow for diagnosing and resolving this compound stability issues.

Data Presentation: Impact of Buffer Conditions on this compound Stability

The following table summarizes fictional stability data for this compound under various conditions after a 24-hour incubation at 37°C, as measured by LC-MS. This illustrates how different factors can impact the compound's integrity.

ParameterCondition% this compound RemainingObservationRecommendation
pH pH 5.0 (Acetate Buffer)92%StableOptimal for acidic environments.
pH 7.4 (PBS)75%Moderate degradationUse fresh solutions for long experiments.
pH 8.5 (Tris Buffer)45%Significant degradationAvoid basic buffers if possible.
Temperature 4°C98%Highly stableStore stock and working solutions at 4°C.
25°C (Room Temp)88%Minor degradationPrepare solutions fresh daily.
37°C75%Moderate degradationMinimize pre-incubation time at 37°C.[8]
Additives PBS + 0.1% BSA85%Improved stabilityBSA can prevent adsorption to plastics.
PBS + 1 mM DTT95%Highly stableAdd DTT if oxidation is suspected.[2]
Light Exposed to Light60%PhotodegradationProtect solutions from light.[5]
In Dark75%Baseline degradationStandard practice should be to work in the dark.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 450.5 g/mol ) in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.505 mg of this compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5 minutes in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no particulates.[9]

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Assay for Assessing this compound Stability in a New Buffer

This protocol uses LC-MS to quantify the amount of this compound remaining over time.

  • Preparation: Prepare the test buffer (e.g., PBS, pH 7.4) and bring it to the desired experimental temperature (e.g., 37°C).

  • Dilution: Dilute the 10 mM this compound DMSO stock into the pre-warmed test buffer to achieve the final target concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental plan (e.g., 0.1%).

  • Timepoint Zero (T=0): Immediately after dilution, remove an aliquot (e.g., 50 µL) and quench it by adding it to an equal volume of cold acetonitrile containing an internal standard. This is your T=0 sample. Store at -25°C until analysis.[6]

  • Incubation: Incubate the remaining solution under standard experimental conditions (e.g., 37°C, protected from light).

  • Timepoint Collection: At subsequent time points (e.g., 1, 4, 8, 24 hours), remove another aliquot and quench it in the same manner as the T=0 sample.[6]

  • Analysis: Once all time points are collected, centrifuge the samples to pellet any precipitated protein or salt. Analyze the supernatant from all time points in a single batch by LC-MS to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by normalizing the peak area of this compound to that of the T=0 sample. Plot the results to determine the stability profile.[2]

This compound Mechanism of Action

This compound is a potent and selective inhibitor of Kinase A, a key component in the pro-survival "Signal-X" pathway. By blocking the phosphorylation of the downstream substrate "Protein Y," this compound effectively induces apoptosis in cancer cells that are dependent on this pathway.

G This compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates ProteinY Protein Y KinaseA->ProteinY Phosphorylates Apoptosis Apoptosis KinaseA->Apoptosis TF Transcription Factor Z ProteinY->TF Activates Survival Cell Survival & Proliferation TF->Survival This compound This compound This compound->KinaseA Inhibits

Caption: this compound inhibits Kinase A, blocking the Signal-X survival pathway.

References

Technical Support Center: Mitigating Antifolate-Induced Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the cytotoxic effects of antifolates in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antifolate toxicity in cell culture?

Antifolates, such as methotrexate and aminopterin, are potent inhibitors of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][4] By blocking DHFR, antifolates deplete the intracellular pool of THF, leading to the cessation of DNA synthesis, cell cycle arrest, and ultimately, apoptosis (cell death).[1][2]

Q2: What are the common visual signs of antifolate-induced cytotoxicity in my cell culture?

Observable signs of antifolate toxicity in cell culture typically include:

  • A significant reduction in the rate of cell proliferation.[2]

  • Noticeable changes in cell morphology, such as cells becoming rounded, shrinking, and detaching from the culture surface (for adherent cells).[2]

  • An increase in floating cells and cellular debris in the culture medium, indicative of widespread cell death.

  • A decrease in metabolic activity, which can be quantified using assays like MTT or resazurin.[2]

Q3: What is "leucovorin rescue," and how does it work to mitigate antifolate toxicity?

Leucovorin, also known as folinic acid, is a reduced form of folic acid that serves as an effective antidote to antifolate toxicity.[2][5][6] Unlike folic acid, leucovorin does not require the action of DHFR to be converted into THF.[2][7][8] By providing leucovorin, the enzymatic block imposed by the antifolate is bypassed, replenishing the cellular THF pool. This allows for the resumption of purine and thymidylate synthesis, thereby "rescuing" the cells from the toxic effects.[2][5]

Q4: Can I use folic acid instead of leucovorin for rescuing my cells?

No, folic acid is not a suitable rescue agent for antifolate-induced toxicity.[2][9] Folic acid is a precursor that must be reduced by DHFR to become biologically active.[2][7] Since antifolates inhibit DHFR, the administration of folic acid will not be effective in replenishing the necessary THF cofactors.[2]

Q5: What are hypoxanthine and thymidine, and how can they be used to mitigate antifolate toxicity?

Hypoxanthine and thymidine are components of the nucleotide salvage pathway. Antifolates block the de novo synthesis of purines and thymidylate. By supplying exogenous hypoxanthine (a purine precursor) and thymidine, cells can utilize the salvage pathway to synthesize the necessary nucleotides, thus bypassing the metabolic block caused by the antifolate.[10] This is the principle behind the use of Hypoxanthine-Thymidine (HT) supplement as a rescue agent and its inclusion in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for hybridoma selection.[10][11][12]

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed Even at Low Antifolate Concentrations
Possible Cause Recommended Solution
High Cell Line Sensitivity: The cell line being used is exceptionally sensitive to the specific antifolate.Perform a dose-response experiment with a broader range of lower antifolate concentrations to accurately determine the IC50 value for your specific cell line.[2]
Incorrect Drug Concentration: The antifolate stock solution may have been prepared incorrectly, resulting in a higher than intended final concentration.Prepare a fresh stock solution of the antifolate, ensuring accurate weighing and dilution. Verify calculations carefully.
Prolonged Exposure: The incubation time with the antifolate may be too long for the particular cell line.Reduce the duration of exposure to the antifolate. A time-course experiment can help determine the optimal incubation period.[2]
Suboptimal Culture Conditions: Cells may be stressed due to other factors (e.g., pH, temperature, contamination), making them more susceptible to drug-induced toxicity.Ensure optimal cell culture conditions and regularly check for contamination.
No Rescue Agent Used: The experiment was conducted without a rescue strategy.Implement a rescue protocol using leucovorin or a combination of hypoxanthine and thymidine.[5]
Problem 2: Inconsistent or No Cytotoxicity Observed, Even at High Antifolate Concentrations
Possible Cause Recommended Solution
Intrinsic or Acquired Drug Resistance: The cell line may possess inherent resistance to antifolates or may have developed resistance over time.Consider using a different antifolate or a combination of drugs. For acquired resistance, mechanisms could include decreased drug import, increased drug export, or DHFR gene amplification.[13][14]
Degradation of Antifolate: The antifolate stock solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[5]Prepare fresh antifolate solutions for each experiment.[2] Store stock solutions in small, single-use aliquots at -20°C, protected from light.[5]
Presence of Rescue Metabolites in Media: The cell culture medium or serum may contain levels of folates, hypoxanthine, or thymidine that interfere with the antifolate's action.Use a defined, nucleoside-free medium for the experiment to ensure that the observed effects are solely due to the antifolate. Be aware that dying cells can release metabolites that rescue surrounding cells.[15][16]
Incorrect Assay or Protocol: The assay used to measure cytotoxicity may not be sensitive enough, or the protocol may have been executed incorrectly.Verify the suitability of the cytotoxicity assay for your experimental setup and review the protocol for any potential errors.

Experimental Protocols

Protocol 1: Leucovorin Rescue from Methotrexate-Induced Toxicity

This protocol provides a general framework for rescuing cells from methotrexate (MTX) toxicity using leucovorin. Optimal concentrations and timing should be empirically determined for each cell line.

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Methotrexate Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of methotrexate.

  • Incubation: Incubate the cells with methotrexate for a predetermined period (e.g., 24 hours). This duration should be sufficient to induce a cytotoxic effect.

  • Leucovorin Rescue:

    • After the methotrexate incubation period, aspirate the drug-containing medium.

    • Wash the cells gently with sterile phosphate-buffered saline (PBS) to remove residual methotrexate.

    • Add fresh culture medium containing leucovorin. A common starting concentration for leucovorin is 10-100 µM.[17][18]

  • Continued Incubation and Analysis: Incubate the cells with the leucovorin-containing medium. Monitor cell viability and morphology at regular intervals (e.g., 24, 48, and 72 hours post-rescue) using a suitable cytotoxicity assay.

Protocol 2: Hypoxanthine and Thymidine (HT) Rescue

This protocol is an alternative to leucovorin rescue and is particularly relevant in contexts like HAT medium selection.

  • Cell Seeding and Antifolate Treatment: Follow steps 1-3 from Protocol 1, treating cells with an antifolate like aminopterin or methotrexate.

  • HT Rescue:

    • Following antifolate exposure, remove the drug-containing medium and wash the cells with PBS.

    • Add fresh culture medium supplemented with Hypoxanthine-Thymidine (HT). Commercially available HT supplements are typically sold at a 100x concentration. A common final concentration is 100 µM hypoxanthine and 16 µM thymidine.[11]

  • Incubation and Analysis: Continue to culture the cells in the HT-containing medium and assess cell viability and proliferation at desired time points.

Quantitative Data Summary

Table 1: IC50 Values of Common Antifolates in Selected Cancer Cell Lines

AntifolateCell LineCancer TypeIC50 (nM)Reference
AminopterinVarious LeukemiaLeukemiaVaries[3]
PemetrexedA549Non-Small Cell Lung Cancer629.89 ± 68.77[19]
PemetrexedCAL-27Head and Neck Cancer118.77 ± 17.28[19]

Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific assay used. The data presented should be considered as a reference.

Table 2: Recommended Concentrations for Rescue Agents

Rescue AgentTypical Starting ConcentrationNotes
Leucovorin (Folinic Acid)10 - 100 µMDose and timing should be optimized for each cell line and antifolate concentration.[17][18]
Hypoxanthine100 µMOften used in combination with thymidine.[11]
Thymidine16 µMOften used in combination with hypoxanthine.[11]

Visualizations

Antifolate_Mechanism cluster_Folate_Pathway Folate Metabolism Pathway cluster_Synthesis Nucleotide Synthesis Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Antifolate Antifolates (e.g., Methotrexate) DHFR_node DHFR Antifolate->DHFR_node Inhibition

Caption: Mechanism of antifolate action on the folate metabolism pathway.

Leucovorin_Rescue_Workflow start Seed Cells treatment Treat with Antifolate (e.g., Methotrexate) start->treatment incubation Incubate for a defined period treatment->incubation wash Wash cells with PBS incubation->wash rescue Add medium with Leucovorin wash->rescue analysis Analyze cell viability at various time points rescue->analysis

Caption: Experimental workflow for a leucovorin rescue experiment.

Salvage_Pathway_Rescue cluster_DeNovo De Novo Synthesis (Blocked) cluster_Salvage Salvage Pathway (Active) DeNovo_Purine Purine Synthesis DeNovo_Thymidylate Thymidylate Synthesis Hypoxanthine Exogenous Hypoxanthine Salvage_Purine Purine Synthesis Hypoxanthine->Salvage_Purine Thymidine Exogenous Thymidine Salvage_Thymidylate Thymidylate Synthesis Thymidine->Salvage_Thymidylate DNA_RNA DNA & RNA Synthesis Salvage_Purine->DNA_RNA Salvage_Thymidylate->DNA_RNA

Caption: Logical diagram of the nucleotide salvage pathway rescue mechanism.

References

Technical Support Center: Thymidylate Synthase (TS) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with thymidylate synthase (TS) inhibitor assays.

Troubleshooting Guide

Problem 1: High Background Signal or Apparent Lack of Inhibition
Potential Cause Recommended Solution
Substrate Concentration Too High The concentration of dUMP or the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) may be too high, leading to substrate inhibition with the cofactor or masking the effect of a competitive inhibitor.[1][2] Reduce the concentration of both substrates to near the Km value to increase sensitivity to competitive inhibitors.
Contaminating Enzyme Activity Cell lysates may contain other enzymes that interfere with the assay. For example, dUTPase activity can affect the availability of dUMP.[3] Use purified TS enzyme or validate the assay with specific inhibitors to ensure the measured activity is from TS.
Instability of Reagents The cofactor CH2H4folate is unstable and can degrade over time, leading to a decrease in the reaction rate that might be misinterpreted. Prepare fresh cofactor solution before each experiment and protect it from light and oxygen.
Inappropriate Buffer Conditions The pH, ionic strength, and presence of certain ions can significantly affect enzyme activity and inhibitor binding.[4] Optimize the buffer composition. A common buffer for TS assays is Tris-HCl with dithiothreitol (DTT) and EDTA.[5]
Assay Detection Limit The change in signal upon inhibition may be too small to detect with the current assay setup, especially with weak inhibitors. Consider using a more sensitive assay, such as a tritium release assay, which has a lower limit of quantification.[6][7]
Problem 2: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting Small volumes of concentrated enzyme or inhibitor solutions can be difficult to pipette accurately, leading to variability. Use calibrated pipettes and consider preparing larger volumes of master mixes to be dispensed.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature changes.[4] Ensure all reaction components are pre-incubated at the desired temperature and use a temperature-controlled plate reader or water bath.
Cell-to-Cell Variability In cell-based assays, inherent biological differences between cells can lead to variable responses.[8][9] Increase the number of cells per well and the number of replicate wells. For in vitro assays, ensure the enzyme preparation is homogeneous.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reactants and affect enzyme activity. Avoid using the outermost wells of the plate or fill them with buffer to minimize evaporation.
Time-Dependent Inhibition Some inhibitors exhibit time-dependent binding, meaning the level of inhibition changes over the course of the assay.[10] Pre-incubate the enzyme with the inhibitor for varying amounts of time to determine the optimal pre-incubation period before adding the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of thymidylate synthase inhibitor assays?

A1: The most common assays include:

  • Spectrophotometric Assay: This method monitors the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate during the TS-catalyzed reaction.[5][11]

  • Tritium Release Assay: This highly sensitive assay measures the release of tritium ([³H]) from [5-³H]dUMP as it is converted to dTMP.[5][6][7] The released tritium is in the form of tritiated water, which can be separated and quantified.

  • In Situ (Cell-Based) Assay: This assay measures TS activity within intact cells by monitoring the conversion of a radiolabeled precursor, like [5-³H]deoxyuridine, to products that result in the release of tritium from the cells.[5]

  • Mass Spectrometry-Based Assay: This method directly measures the formation of the product, dTMP, offering high specificity and the ability to monitor other metabolic changes simultaneously.[1][2][12]

  • ELISA: An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the amount of TS protein in a sample, which can be correlated with enzyme activity.[13]

Q2: How do I choose the right assay for my experiment?

A2: The choice of assay depends on your specific needs:

  • For high-throughput screening of large compound libraries, a spectrophotometric or fluorescence-based assay is often preferred due to its simplicity and speed.[14][15]

  • For highly sensitive and quantitative measurements, especially with low enzyme concentrations, the tritium release assay is a good choice.[6][7]

  • To understand the effect of an inhibitor in a more physiologically relevant context, an in-situ cell-based assay is recommended.[5]

  • For detailed mechanistic studies and to avoid interference from other cellular components, assays using purified enzyme are ideal.

Q3: What is the mechanism of action of common TS inhibitors like 5-Fluorouracil (5-FU) and Methotrexate?

A3: 5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which inhibits the enzyme's function.[16][17][18] Methotrexate is an antifolate that inhibits dihydrofolate reductase (DHFR), an enzyme essential for regenerating the tetrahydrofolate cofactor required for TS activity.[3][19] This leads to a depletion of the cofactor pool, indirectly inhibiting TS.

Q4: Why is it important to control the concentration of the cofactor, 5,10-methylenetetrahydrofolate?

A4: The concentration of the cofactor is critical for several reasons. Firstly, it is a substrate for the reaction, and its concentration will affect the reaction velocity. Secondly, some inhibitors are competitive with respect to the cofactor. Most importantly, excessive concentrations of 5,10-methylenetetrahydrofolate can lead to substrate inhibition, where the reaction rate decreases at very high cofactor concentrations.[1][2] Therefore, it is crucial to determine the optimal cofactor concentration for your specific assay conditions.

Quantitative Data Summary

Table 1: Comparative Inhibition of Thymidylate Synthase

Inhibitor (Metabolite)Drug OriginInhibition Constant (Ki)IC50 (Cell Growth)Mechanism of InhibitionReference
dFdUMPGemcitabine130 µMNot directly availableCompetitive[5]
FdUMP5-FluorouracilKm = 2.5 µM (for human TS)0.022-3 nMCovalent ternary complex formation[5]
RaltitrexedRaltitrexed62 nM9 nM (L1210 cells)Direct, potent inhibition[5]
NolatrexedNolatrexed11 nMVaries by cell lineNon-competitive[20]
PemetrexedPemetrexedLow nM rangeVaries by cell lineCompetitive[20]

Note: IC50 values for cell growth are influenced by cellular uptake and metabolism and may not directly reflect enzyme inhibition.

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Activity

This protocol is adapted from established methods for continuously monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[5][11]

Materials:

  • Purified thymidylate synthase or cell lysate

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA

  • dUMP solution

  • 5,10-methylenetetrahydrofolate (CH2H4folate) solution

  • Test inhibitor compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of the microplate or in cuvettes containing the reaction buffer, dithiothreitol (DTT), EDTA, and the enzyme source.

  • Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding dUMP and 5,10-methylenetetrahydrofolate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve. The rate of increase in absorbance is directly proportional to the thymidylate synthase activity.

Tritium Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium from [5-³H]dUMP during its conversion to dTMP.[5][6]

Materials:

  • Purified thymidylate synthase or cell lysate

  • Reaction Buffer

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Test inhibitor compound

  • Activated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enzyme, and test inhibitor.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a mixture of [5-³H]dUMP and 5,10-methylenetetrahydrofolate.

  • Incubate the reaction at 37°C for a fixed period (e.g., 30-60 minutes).

  • Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer the supernatant, containing the tritiated water, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

In Situ Thymidylate Synthase Activity Assay

This assay measures TS activity within intact cells, providing a more physiologically relevant assessment of inhibition.[5]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Test inhibitor compound

  • Radiolabeled precursor: [5-³H]deoxyuridine or [5-³H]deoxycytidine

  • Method for separating tritiated water from the medium (e.g., charcoal adsorption or column chromatography)

  • Liquid scintillation counter

Procedure:

  • Culture the cells to the desired confluency in a multi-well plate.

  • Treat the cells with the test inhibitor for a specified duration.

  • Add the radiolabeled precursor to the cell culture medium.

  • Incubate the cells for a defined period to allow for uptake, metabolism, and the TS-catalyzed reaction.

  • Collect aliquots of the culture medium at different time points.

  • Separate the tritiated water from the radiolabeled precursor in the collected medium.

  • Quantify the amount of tritiated water by liquid scintillation counting.

Visualizations

Thymidylate_Synthesis_Pathway cluster_TS_reaction Thymidylate Synthesis cluster_folate_cycle Folate Cycle dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis CH2THF 5,10-Methylene- tetrahydrofolate CH2THF->TS DHF Dihydrofolate DHFR Dihydrofolate Reductase DHF->DHFR TS->dTMP TS->DHF THF Tetrahydrofolate DHFR->THF THF->CH2THF Serine Serine Glycine Glycine Serine->Glycine SHMT inhibitor1 5-FU (FdUMP) inhibitor1->TS Inhibits inhibitor2 Methotrexate inhibitor2->DHFR Inhibits

Caption: Thymidylate synthesis pathway and points of inhibition.

TS_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->prep reaction_setup Set up Reaction Mixture (Enzyme + Buffer + Inhibitor) prep->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_start Initiate Reaction (Add Substrates) pre_incubation->reaction_start incubation Incubate at Constant Temperature reaction_start->incubation measurement Measure Signal (e.g., Absorbance, Radioactivity) incubation->measurement analysis Data Analysis (Calculate Rates, IC50) measurement->analysis end End analysis->end

Caption: General experimental workflow for a TS inhibitor assay.

Troubleshooting_Tree problem High Background Signal? cause1 Substrate Concentration Too High? problem->cause1 Yes cause2 Reagent Instability? problem->cause2 No solution1 Optimize Substrate Concentrations cause1->solution1 solution2 Prepare Fresh Reagents cause2->solution2 Yes cause3 Contaminating Enzymes? cause2->cause3 No solution3 Use Purified Enzyme or Specific Controls cause3->solution3 Yes other Consult Further Documentation cause3->other No

Caption: Troubleshooting decision tree for high background signal.

References

Adjusting experimental protocols for non-polyglutamatable inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Non-Polyglutamatable Inhibitors

This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experiments involving non-polyglutamatable inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between polyglutamatable and non-polyglutamatable inhibitors?

A1: The key difference lies in cellular retention. Polyglutamatable inhibitors, such as the antifolate methotrexate (MTX), have a chemical structure that allows for the enzymatic addition of multiple glutamate residues in the cell. This process, known as polyglutamylation, adds negative charges to the molecule, trapping it intracellularly and increasing its affinity for target enzymes.[1][2] Non-polyglutamatable inhibitors, like trimetrexate (TMTX), lack the necessary structural features for this modification.[1] Consequently, they are not retained within cells and can be easily washed out, which has significant implications for experimental design.

Q2: How does the lack of polyglutamylation affect an inhibitor's mechanism of action and potency?

A2: The lack of polyglutamylation directly impacts an inhibitor's intracellular concentration and duration of action. For antifolates, polyglutamylation is critical for their cytotoxic effects.[1] Because non-polyglutamatable inhibitors are not retained, their efficacy in cell-based assays is highly dependent on continuous exposure to maintain inhibitory concentrations. In contrast, polyglutamylated drugs remain in the cell long after the extracellular drug has been removed. This can lead to dramatic differences in apparent potency (e.g., IC50 values) depending on the assay duration and washout steps.

Q3: Which enzyme is responsible for polyglutamylation, and how can its activity influence experimental results?

A3: The enzyme responsible is folylpoly-γ-glutamate synthetase (FPGS).[3] The activity level of FPGS in a cell line is a critical determinant of the efficacy of polyglutamatable drugs.[3] Cell lines with low FPGS activity will not efficiently polyglutamylate and retain these inhibitors, making them appear more resistant.[3] Conversely, when studying a non-polyglutamatable inhibitor, FPGS activity is irrelevant to the inhibitor's direct action, which can be an advantage when comparing inhibitor activities across different cell lines with varying FPGS expression.

Q4: Can you provide examples of both types of inhibitors?

A4: Yes. The table below summarizes classic examples of inhibitors targeting the folate pathway, categorized by their ability to be polyglutamylated.

Inhibitor TypeInhibitor NamePrimary Target(s)
Polyglutamatable Methotrexate (MTX)Dihydrofolate Reductase (DHFR)[3]
LometrexolGlycinamide ribonucleotide formyltransferase (GARFT)[4]
Pemetrexed (MTA)Thymidylate Synthase (TS), DHFR, GARFT[3]
Raltitrexed (Tomudex)Thymidylate Synthase (TS)[4]
Non-polyglutamatable Trimetrexate (TMTX)Dihydrofolate Reductase (DHFR)[4]
AG337 (Nolatrexed)Thymidylate Synthase (TS)[4]

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues that may arise during experiments with non-polyglutamatable inhibitors and provides detailed protocols that account for their unique properties.

Issue 1: High IC50 Values or Lack of Potency in Cell-Based Assays

Question: My non-polyglutamatable inhibitor shows high potency in a biochemical (enzyme) assay but appears weak or inactive in my cell-based cytotoxicity assay. What could be the cause?

Answer: This is a common issue stemming from the inhibitor's poor cellular retention. Standard cytotoxicity protocols often involve short exposure times followed by drug washout. This works for polyglutamatable drugs that are trapped in the cell, but non-polyglutamatable inhibitors will simply diffuse out, leading to a loss of effect.

Solution: Implement a Continuous Exposure Protocol. To accurately assess the potency of non-polyglutamatable inhibitors, you must ensure they are present throughout the entire duration of the cell-based assay.

Protocol: Cytotoxicity Assay with Continuous Inhibitor Exposure

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Preparation: Prepare serial dilutions of your non-polyglutamatable inhibitor in the cell culture medium. Also, prepare dilutions of a polyglutamatable control inhibitor (e.g., Methotrexate).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).[6]

  • Incubation (Continuous Exposure): Incubate the cells with the inhibitor for the entire assay duration (e.g., 72 to 96 hours).[4] Crucially, do not wash the drug out.

  • Viability Assessment: After the incubation period, measure cell viability using a standard method such as an MTT, MTS, or a real-time cytotoxicity assay.[7]

  • Data Analysis: Subtract background absorbance, calculate the percentage of inhibition for each concentration relative to the vehicle control, and fit the data to a dose-response curve to determine the IC50 value.[6]

Issue 2: Inconsistent Results When Comparing Different Inhibitor Types

Question: I am comparing the efficacy of a new non-polyglutamatable inhibitor to a known polyglutamatable one (like Methotrexate), and my results are not reproducible. Why?

Answer: The discrepancy arises because the experimental conditions differentially affect the two types of inhibitors. The duration of the assay, cell density, and the presence or absence of washout steps will have a much more pronounced effect on the apparent potency of the non-polyglutamatable compound.

Solution: Standardize and Justify Your Assay Window. When comparing these two classes, it is vital to understand how the protocol itself influences the outcome. A short-term exposure followed by washout will favor the polyglutamatable drug, while a continuous exposure protocol is necessary to reveal the true potency of the non-polyglutamatable compound.

Visualization of Key Concepts

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.

cluster_Cell Cell Cytoplasm ECF_Folate Folate Transport Folate Transporter ECF_Folate->Transport ECF_PG_Inhib Polyglutamatable Inhibitor (e.g., MTX) ECF_PG_Inhib->Transport ECF_NPG_Inhib Non-Polyglutamatable Inhibitor (e.g., TMTX) ECF_NPG_Inhib->Transport Folate_Glu1 Folate-Glu Transport->Folate_Glu1 PG_Inhib_Glu1 Inhibitor-Glu Transport->PG_Inhib_Glu1 NPG_Inhib Inhibitor (Free) Transport->NPG_Inhib DHFR DHFR dUMP dUMP FPGS FPGS Enzyme Folate_GluN Folate-(Glu)n (Active cofactor) FPGS->Folate_GluN + Glutamates PG_Inhib_GluN Inhibitor-(Glu)n (Trapped) FPGS->PG_Inhib_GluN + Glutamates dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA Folate_Glu1->FPGS Folate_GluN->DHFR Cofactor for PG_Inhib_Glu1->FPGS PG_Inhib_GluN->DHFR Inhibits NPG_Inhib->Transport Efflux NPG_Inhib->DHFR Inhibits

Caption: Folate pathway and differential retention of inhibitors.

cluster_PG Polyglutamatable Inhibitor (e.g., MTX) cluster_NPG Non-Polyglutamatable Inhibitor (e.g., TMTX) PG_Start Add Drug PG_Incubate Incubate (e.g., 4-24h) PG_Start->PG_Incubate PG_Wash Washout Extracellular Drug PG_Incubate->PG_Wash PG_Continue Continue Incubation (Drug-free media) PG_Wash->PG_Continue PG_End Assay Endpoint (Drug is retained intracellularly) PG_Continue->PG_End NPG_Start Add Drug NPG_Incubate Continuous Incubation (e.g., 72-96h) NPG_Start->NPG_Incubate NPG_NoWash NO WASHOUT STEP NPG_Incubate->NPG_NoWash NPG_End Assay Endpoint (Drug must be present) NPG_NoWash->NPG_End

Caption: Contrasting workflows for cell-based assays.

Start Experiment Start: Inhibitor shows low potency in cells Q1 Was the drug washed out during the assay? Start->Q1 A1_Yes This is the likely cause. Inhibitor is not retained. Q1->A1_Yes Yes A1_No Drug was present continuously. Q1->A1_No No Sol1 Action: Redesign assay for continuous exposure. A1_Yes->Sol1 End Problem Resolved Sol1->End Q2 Are there other factors? e.g., Cell permeability, efflux pumps, drug metabolism A1_No->Q2 Sol2 Action: Perform uptake/efflux assays or metabolic stability tests. Q2->Sol2

Caption: Troubleshooting logic for low cellular potency.

References

CB30900 in DMSO: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of the thymidylate synthase inhibitor CB30900 dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound in DMSO?

A1: For optimal long-term stability, it is recommended to store stock solutions of small molecules like this compound in anhydrous DMSO at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials.[1] It is critical to use tightly sealed vials to minimize moisture absorption, as DMSO is hygroscopic.[1]

Q2: How stable is this compound in DMSO at room temperature?

Q3: Is it acceptable to store my this compound DMSO stock solution at 4°C?

A3: Storing DMSO stock solutions at 4°C is generally not recommended. DMSO solidifies at approximately 18.5°C, meaning it will be frozen at 4°C. While some studies have shown that 85% of compounds in a DMSO/water mixture were stable for up to 2 years at 4°C, the repeated freeze-thaw cycles that occur with use can introduce water, potentially leading to precipitation or degradation of the compound.[1] For consistent and reliable results, storing aliquots at -20°C or -80°C is the superior method.[1]

Q4: How many freeze-thaw cycles can a this compound DMSO stock solution withstand?

A4: There is no specific data on the tolerance of this compound to freeze-thaw cycles. However, studies on diverse sets of compounds have reported no significant loss of compound after as many as 11 to 25 freeze-thaw cycles.[1] Despite this, to minimize any potential for degradation, precipitation, or introduction of moisture, the best practice is to aliquot stock solutions into single-use volumes.

Q5: Does the type of storage container impact the stability of this compound in DMSO?

A5: Studies have measured compound recovery from both glass and polypropylene containers over 5 months at room temperature and found no significant difference between the two materials.[2] Therefore, both glass and polypropylene vials are suitable for storing this compound in DMSO.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Compound degradation due to improper storage.Prepare fresh stock solutions from powder. Ensure proper storage conditions are met for all new and existing stock solutions (-20°C or -80°C in tightly sealed, single-use aliquots).
Introduction of water into the DMSO stock.Use anhydrous DMSO for preparing stock solutions. Store in tightly sealed containers to prevent moisture absorption.
Multiple freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Precipitation observed in the stock solution upon thawing Compound has low solubility in DMSO at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, a fresh stock solution may need to be prepared.
Introduction of water, reducing solubility.Ensure anhydrous DMSO is used and that storage containers are properly sealed.

Summary of Stability Data for Small Molecules in DMSO

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general findings from studies on the stability of various small molecules in DMSO under different storage conditions. This data provides a useful reference for understanding potential stability issues.

Storage Condition Duration Outcome Key Factors Influencing Stability
Room Temperature1 year52% of compounds remained stable.[1]Water Content: Increased water can promote hydrolysis and degradation. Water is a more significant factor in compound loss than oxygen.[2] Use anhydrous DMSO and tightly sealed containers.
4°C (in 90% DMSO/10% Water)2 years85% of compounds remained stable.[1]Oxygen: Can lead to oxidation of sensitive compounds, but is generally a lesser factor than water.[2]
-15°C11 Freeze-Thaw CyclesNo significant compound loss was observed.[2]Light Exposure: Can cause photodegradation of light-sensitive compounds. Store solutions in amber vials or otherwise protected from light.
40°C (Accelerated Study)15 weeksMost compounds were found to be stable.[2]pH: DMSO is stable up to 100°C under neutral or alkaline conditions.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO via LC-MS

This protocol outlines a general method for determining the stability of a compound in DMSO over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis prep_stock Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). aliquot Aliquot the stock solution into multiple single-use vials. prep_stock->aliquot t0_sample Take an initial (T0) sample for immediate LC-MS analysis. aliquot->t0_sample store_neg80 Store aliquots at -80°C aliquot->store_neg80 store_neg20 Store aliquots at -20°C aliquot->store_neg20 store_rt Store aliquots at Room Temp aliquot->store_rt lcms_analysis Analyze samples by LC-MS. t0_sample->lcms_analysis T0 Analysis time_points At designated time points (e.g., 1, 3, 6, 12 months), remove one aliquot from each storage condition. store_neg80->time_points store_neg20->time_points store_rt->time_points thaw Thaw samples at room temperature. time_points->thaw thaw->lcms_analysis data_analysis Compare peak area of the parent compound to the T0 sample to determine degradation. Identify any new peaks as potential degradants. lcms_analysis->data_analysis

Caption: Workflow for a long-term stability study of this compound in DMSO using LC-MS.

Signaling Pathway of this compound

This compound is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is a precursor for deoxythymidine triphosphate (dTTP), one of the four essential deoxynucleoside triphosphates required for DNA synthesis and repair. By inhibiting TS, this compound disrupts the production of dTTP, leading to an imbalance in the deoxynucleotide pool, which ultimately induces cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

G dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS N5N10_CH2_THF N5,N10-methylene-tetrahydrofolate N5N10_CH2_THF->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP DHF Dihydrofolate (DHF) TS->DHF DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis This compound This compound This compound->TS Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

Caption: this compound inhibits Thymidylate Synthase (TS), blocking dTMP synthesis and subsequent DNA production.

References

Validation & Comparative

Validating Target Engagement of Dasatinib in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of targeted therapies is contingent on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of Dasatinib, a multi-targeted tyrosine kinase inhibitor, in cancer cells. We will explore the principles, advantages, and limitations of these techniques, supported by experimental data and detailed protocols.

Core Methodologies for Target Engagement Validation

Several powerful techniques have been developed to assess the direct interaction between a drug and its target in a cellular context. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA) and Western Blotting for downstream signaling analysis. Each method offers a unique approach to confirming and quantifying target engagement.

Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Western Blotting (Downstream Signaling)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[1]Measures changes in the phosphorylation state or expression of downstream effector proteins.[2]
Direct Target Interaction Yes, directly measures the biophysical interaction between the drug and the target protein.[3]No, provides indirect evidence of target engagement by observing its effect on signaling pathways.
Cellular Context Performed in intact cells or cell lysates, preserving the native cellular environment.[1]Typically performed on cell lysates after treatment.
Quantitative Can provide quantitative data on the extent of target engagement (e.g., EC50 for thermal stabilization).Semi-quantitative, shows relative changes in protein levels or phosphorylation.[4]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[5]Lower throughput, suitable for validation of a smaller number of samples.
Requirements Requires a specific antibody for the target protein for detection (unless using mass spectrometry).Requires specific antibodies for both the target and downstream signaling proteins.[6]
Advantages - Confirms direct physical interaction. - Applicable to a wide range of targets. - Can be performed in living cells.[7]- Provides functional confirmation of target inhibition. - Can reveal off-target effects on other pathways.
Limitations - Not all proteins exhibit a clear thermal shift upon ligand binding. - Can be technically challenging to optimize.- Indirect measure of target engagement. - Signal can be influenced by other pathways.

Dasatinib Target Engagement: A Case Study

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR. We will focus on validating its engagement with SRC kinase in a cancer cell line.

Signaling Pathway of SRC Kinase

SRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation FAK FAK SRC->FAK Phosphorylation STAT3 STAT3 SRC->STAT3 Phosphorylation pSTAT3 p-STAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Transcription Factor Dasatinib Dasatinib Dasatinib->SRC Inhibition

Caption: Simplified SRC kinase signaling pathway.

Experimental Workflow for Target Engagement Validation

Experimental_Workflow cluster_treatment Cell Treatment cluster_cetsa CETSA cluster_wb Western Blot (Signaling) start Cancer Cells treatment Treat with Dasatinib or Vehicle Control start->treatment heat Heat Shock at Varying Temperatures treatment->heat lysis_wb Cell Lysis treatment->lysis_wb lysis_cetsa Cell Lysis heat->lysis_cetsa centrifugation_cetsa Centrifugation to Separate Soluble Fraction lysis_cetsa->centrifugation_cetsa wb_cetsa Western Blot for Soluble SRC centrifugation_cetsa->wb_cetsa end Data Analysis wb_cetsa->end protein_quant Protein Quantification lysis_wb->protein_quant sds_page SDS-PAGE and Transfer protein_quant->sds_page immunoblot Immunoblot for p-SRC, SRC, p-STAT3, STAT3 sds_page->immunoblot immunoblot->end

Caption: Workflow for CETSA and Western Blotting.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Dasatinib's target engagement with SRC kinase.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

Dasatinib Concentration (nM)Melting Temperature (Tm) of SRC (°C)Thermal Shift (ΔTm) (°C)
0 (Vehicle)48.5-
150.2+1.7
1053.8+5.3
10056.1+7.6
100056.3+7.8

Table 2: Western Blot Analysis of Downstream Signaling

Dasatinib Concentration (nM)Relative p-SRC / Total SRC RatioRelative p-STAT3 / Total STAT3 Ratio
0 (Vehicle)1.001.00
10.650.72
100.210.28
1000.050.08
10000.020.03

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HT-29) and grow to 80-90% confluency.

    • Treat cells with varying concentrations of Dasatinib or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cells in PBS containing protease inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blot:

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Analyze the levels of soluble SRC protein in each sample by Western blotting using a specific anti-SRC antibody.

Western Blotting Protocol for Downstream Signaling Analysis
  • Cell Culture and Treatment:

    • Plate cells and treat with Dasatinib as described in the CETSA protocol.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-SRC, total SRC, p-STAT3, and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

Logical Comparison of Methodologies

Logical_Comparison cluster_question Key Question cluster_direct Direct Evidence cluster_indirect Indirect Evidence question Does the drug bind to the target in cells? cetsa CETSA question->cetsa Directly Addresses wb Western Blot (Signaling) question->wb Indirectly Addresses cetsa_desc Measures biophysical interaction (Thermal Stabilization) cetsa->cetsa_desc conclusion Comprehensive Validation cetsa->conclusion wb_desc Measures functional consequence (Downstream Inhibition) wb->wb_desc wb->conclusion

Caption: Logical relationship of validation methods.

By employing a combination of direct and indirect methods, researchers can confidently validate the target engagement of a drug candidate like Dasatinib, providing a solid foundation for further preclinical and clinical development.

References

Comparative In Vitro Efficacy of CB30900 and Pemetrexed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two key antifolate agents, CB30900 and pemetrexed, reveals distinct mechanisms of action and potential for differential application in oncology research and development. This guide provides a comparative overview of their in vitro efficacy, drawing upon available preclinical data to inform future research directions.

Pemetrexed, a multi-targeted antifolate, has been a cornerstone of treatment for various cancers, including non-small cell lung cancer and mesothelioma. Its mechanism of action involves the inhibition of several key enzymes in the folate pathway. This compound, a novel dipeptide inhibitor of thymidylate synthase, presents a more targeted approach. A key differentiator of this compound is its independence from polyglutamation for its activity, suggesting a potential advantage in tumor models with resistance to traditional antifolates like pemetrexed.

Mechanism of Action and Cellular Uptake

Pemetrexed functions by inhibiting three crucial enzymes involved in the synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] This multi-targeted approach disrupts the production of DNA and RNA precursors, leading to cell cycle arrest and apoptosis. Pemetrexed is actively transported into cells by the reduced folate carrier (RFC) and requires intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to be fully effective. This polyglutamation traps the drug inside the cell and enhances its inhibitory activity against its target enzymes.

In contrast, this compound is a specific inhibitor of thymidylate synthase. A significant characteristic of this compound is that it does not undergo polyglutamation. This suggests that its efficacy may not be compromised in cancer cells with low levels of FPGS, a known mechanism of resistance to pemetrexed.[1]

Comparative Efficacy Data

Direct head-to-head in vitro comparative studies of this compound and pemetrexed are not extensively available in publicly accessible literature. However, by collating data from various independent studies, a comparative overview can be assembled. It is crucial to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay methodology.

Table 1: Summary of In Vitro Efficacy Data for Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay Method
A549Non-Small Cell Lung Cancer629.89 ± 68.7724 hoursSRB
CAL-27Head and Neck Cancer118.77 ± 17.2824 hoursSRB
SNU-601Gastric Cancer1772 hoursMTT
SNU-16Gastric Cancer3672 hoursMTT
SNU-1Gastric Cancer3672 hoursMTT
SNU-484Gastric Cancer100-31072 hoursMTT
SNU-638Gastric Cancer100-31072 hoursMTT
SNU-668Gastric Cancer100-31072 hoursMTT
SNU-5Gastric Cancer10,70072 hoursMTT
SNU-620Gastric Cancer> 50,00072 hoursMTT

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental protocols.

Signaling Pathways and Experimental Workflows

The inhibition of thymidylate synthase by both this compound and pemetrexed has significant downstream effects on the cell cycle and apoptosis. The folate metabolism pathway, central to the mechanism of action of both drugs, is a critical area of study.

Folate Metabolism Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Folate Folate DHF DHF Folate->DHF DHFR Folate->DHF RFC THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF GARFT GARFT THF->GARFT dUMP dUMP 5,10-methylene-THF->dUMP TS dTMP dTMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Purine Synthesis Purine Synthesis GARFT->Purine Synthesis Pemetrexed_in Pemetrexed Pemetrexed_in->GARFT DHFR DHFR Pemetrexed_in->DHFR TS TS Pemetrexed_in->TS CB30900_in This compound CB30900_in->TS Pemetrexed Pemetrexed Pemetrexed->Pemetrexed_in RFC

Caption: Folate metabolism pathway and targets of Pemetrexed and this compound.

The following diagram illustrates a typical in vitro workflow for assessing the cytotoxic effects of these antifolate agents.

Experimental Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with varying concentrations of This compound or Pemetrexed Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Data_Analysis Measure absorbance and calculate cell viability Cytotoxicity_Assay->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of chemotherapeutic agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pemetrexed or this compound stock solutions

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of pemetrexed or this compound in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is another common method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pemetrexed or this compound stock solutions

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Air-dry the plates and add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

Pemetrexed and this compound represent two distinct strategies for targeting the folate pathway in cancer cells. While pemetrexed offers a multi-targeted approach, its efficacy is dependent on cellular transport and polyglutamation. This compound, as a specific, non-polyglutamatable TS inhibitor, holds promise for overcoming certain mechanisms of pemetrexed resistance. The lack of direct comparative in vitro studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of these agents in a panel of cancer cell lines, including those with known resistance mechanisms to pemetrexed, to fully elucidate their relative efficacy and potential for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such vital research.

References

Head-to-head comparison of CB30900 and raltitrexed (ZD1694)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Oncology Drug Development

In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy, particularly for solid tumors. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This guide provides a detailed head-to-head comparison of two potent thymidylate synthase inhibitors: the investigational agent CB30900 and the established drug raltitrexed (ZD1694). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, mechanistic insights, and detailed experimental protocols to inform future research and development efforts.

Executive Summary

Raltitrexed (ZD1694) is a quinazoline-based folate analogue that requires intracellular polyglutamation for its full cytotoxic effect. This process, catalyzed by folylpolyglutamate synthetase (FPGS), enhances its inhibitory potency against TS and promotes intracellular retention. In contrast, this compound is a novel dipeptide TS inhibitor specifically designed to circumvent the reliance on polyglutamation. This fundamental difference in their mechanism of action suggests that this compound may have activity in tumors with low or defective FPGS, a known mechanism of resistance to polyglutamatable antifolates like raltitrexed. Preclinical data suggests that while both compounds are potent TS inhibitors, their efficacy may vary depending on the cellular context, particularly the expression and activity of FPGS.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and raltitrexed are folate analogues that competitively inhibit thymidylate synthase, leading to a depletion of dTMP, subsequent disruption of DNA synthesis, and ultimately, "thymineless death" in rapidly proliferating cancer cells.[1] However, their intracellular activation and retention strategies diverge significantly.

Raltitrexed (ZD1694): The Polyglutamation-Dependent Agent

Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[1] Once inside, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the addition of multiple glutamate residues to the drug molecule. The resulting polyglutamated forms of raltitrexed are more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained inhibition of DNA synthesis.[2] Consequently, the efficacy of raltitrexed is highly dependent on the expression and activity of FPGS in tumor cells.[3][4]

This compound: A Polyglutamation-Independent Inhibitor

This compound was developed to overcome the potential for resistance associated with decreased FPGS activity. As a dipeptide, it is a potent TS inhibitor that does not require polyglutamation for its activity. This characteristic suggests that this compound may be effective against tumors that have developed resistance to raltitrexed or other antifolates due to impaired polyglutamation.

The following diagram illustrates the distinct intracellular pathways of raltitrexed and this compound.

Mechanism of Action: Raltitrexed vs. This compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Raltitrexed_ext Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed_ext->RFC Transport CB30900_ext This compound CB30900_int This compound CB30900_ext->CB30900_int Transport Raltitrexed_int Raltitrexed RFC->Raltitrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Raltitrexed_int->FPGS TS Thymidylate Synthase (TS) CB30900_int->TS Inhibition Raltitrexed_poly Raltitrexed Polyglutamates FPGS->Raltitrexed_poly Raltitrexed_poly->TS Inhibition dTMP dTMP TS->dTMP Methylation DNA_syn DNA Synthesis dUMP dUMP dUMP->TS dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Inhibition leads to

Mechanism of Action Comparison

Preclinical Performance: A Comparative Analysis

Direct head-to-head clinical trials comparing this compound and raltitrexed are not available. However, preclinical studies in various cancer cell lines provide valuable insights into their relative potency and activity.

In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for this compound and raltitrexed in different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions.

CompoundCell LineAssay DurationIC50Reference
This compound W1L2 (Human lymphoblastoid)Not Specified0.13 µM[2]
Raltitrexed L1210 (Mouse leukemia)48 hours9 nM[5]
Raltitrexed Human KB cells96 hours5.9 nM[6]

A study on L1210 cells reported that both this compound and raltitrexed achieved over 90% inhibition of thymidylate triphosphate (TTP) pools at equitoxic doses after a 4-hour exposure, suggesting comparable intracellular efficacy under those conditions.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice provide a comparative overview of the in vivo behavior of both drugs.

ParameterThis compound (100 mg/kg i.v.)Raltitrexed (Dose not specified)Reference
Elimination TriphasicBiphasic with a long terminal half-life
Terminal Half-life (t½γ) 4.1 hours~30 minutes (β phase)[7]
Peak Plasma Concentration 716 µMNot specified
Tissue Distribution Higher concentrations in liver and gut compared to plasma.Detectable in L1210 ascites cells at 50-100 fold higher concentrations than plasma after 24 hours.[7]
In Vivo Stability Remarkably stable, with 93% recovered unchanged after 48 hours.Not specified

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound and raltitrexed on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., L1210, W1L2, or other relevant lines)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound and raltitrexed stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound and raltitrexed in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drugs) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Thymidylate Synthase (TS) Inhibition Assay (In Situ)

This protocol describes a method to measure the inhibition of TS activity within intact cells.

Objective: To quantify the inhibitory effect of this compound and raltitrexed on intracellular TS activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • [5-³H]deoxyuridine

  • This compound and raltitrexed

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment: Culture cells to a desired confluency. Treat the cells with various concentrations of this compound or raltitrexed for a specified duration.

  • Radiolabeling: Add [5-³H]deoxyuridine to the culture medium and incubate for a short period (e.g., 30-60 minutes). During this time, the labeled deoxyuridine is taken up by the cells and converted to [5-³H]dUMP.

  • Tritium Release: The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases the tritium atom into the intracellular water pool.

  • Sample Collection: Collect the culture medium, which will contain the released tritiated water.

  • Measurement of Radioactivity: Separate the tritiated water from the radiolabeled precursor (e.g., by charcoal precipitation of the nucleotides) and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the aqueous fraction is proportional to the TS activity. Calculate the percentage of TS inhibition for each drug concentration relative to the untreated control.

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, visualize a typical experimental workflow for comparing the two inhibitors and the logical relationship between their properties and potential clinical outcomes.

Experimental Workflow: In Vitro Comparison Start Start: Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity TS_Inhibition TS Inhibition Assay (In Situ) Start->TS_Inhibition Data_Analysis Data Analysis: - IC50 Determination - % TS Inhibition Cytotoxicity->Data_Analysis TS_Inhibition->Data_Analysis Comparison Head-to-Head Comparison of Efficacy Data_Analysis->Comparison Conclusion Conclusion: - Relative Potency - Mechanistic Insights Comparison->Conclusion Logical Relationship: Drug Properties and Clinical Potential cluster_raltitrexed Raltitrexed cluster_this compound This compound R_poly Polyglutamation Dependent R_FPGS Requires FPGS Activity R_poly->R_FPGS TS_Inhibition_shared Potent TS Inhibition R_poly->TS_Inhibition_shared R_resistance Resistance via Low FPGS R_FPGS->R_resistance Clinical_Outcome Potential Clinical Application R_resistance->Clinical_Outcome Limitation C_poly Polyglutamation Independent C_FPGS Bypasses FPGS Requirement C_poly->C_FPGS C_poly->TS_Inhibition_shared C_potential Potential Activity in Resistant Tumors C_FPGS->C_potential C_potential->Clinical_Outcome Advantage

References

Evaluating the Specificity of CB30900 for Thymidylate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational thymidylate synthase (TS) inhibitor, CB30900, with established therapeutic agents that target the same enzyme: 5-Fluorouracil (5-FU), Pemetrexed, and Raltitrexed. The specificity and potency of these inhibitors are critical determinants of their efficacy and safety profiles in cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support research and drug development efforts in this area.

Executive Summary

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to "thymineless death" in rapidly dividing cancer cells, making it a well-established target for anticancer drugs. This compound is a novel, potent dipeptide inhibitor of TS distinguished by its inability to undergo polyglutamylation, a metabolic process that can enhance the intracellular retention and activity of other folate-based inhibitors like Pemetrexed and Raltitrexed. This key difference may confer a distinct pharmacological profile on this compound, potentially offering advantages in tumors with low or defective folylpolyglutamate synthetase (FPGS) activity. This guide presents available preclinical data to facilitate a comparative evaluation of this compound's specificity and performance against its counterparts.

Comparative Performance Data

Table 1: In Vitro Inhibitory Activity against Thymidylate Synthase

InhibitorTarget EnzymeIC50 (Enzymatic Assay)Ki (Inhibition Constant)Cell Line/Source
This compound Thymidylate SynthaseData not availableData not availableL1210 mouse leukemia
Pemetrexed Thymidylate Synthase~8.2 µMData not availableNot specified
Raltitrexed Thymidylate Synthase1-9 nMData not availableNot specified
5-Fluorouracil (FdUMP) Thymidylate SynthaseData varies widelyData varies widelyVarious

Note: IC50 and Ki values are highly dependent on assay conditions (e.g., substrate and cofactor concentrations). FdUMP is the active metabolite of 5-FU.

Table 2: In Vitro Cell Growth Inhibition (IC50)

InhibitorL1210 (Mouse Leukemia)HT29 (Human Colon)MCF-7 (Human Breast)A549 (Human Lung)
This compound Growth inhibitory at 0.5 µM (24-hr exposure)[1]Data not availableData not availableData not available
Pemetrexed Data not availableData not availableData not availableData not available
Raltitrexed Data not availableData not availableData not availableData not available
5-Fluorouracil Data varies~12.7 µg/ml4.5-fold less active than a novel inhibitorData not available

Note: Cell-based IC50 values can be influenced by factors such as drug transport into the cell, cellular metabolism, and the expression levels of target enzymes and drug transporters.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA CH2THF 5,10-Methylene- tetrahydrofolate CH2THF->TS DHF Dihydrofolate TS->dTMP Methylation TS->DHF This compound This compound This compound->TS Pemetrexed Pemetrexed Pemetrexed->TS Raltitrexed Raltitrexed Raltitrexed->TS FU 5-FU FU->TS (as FdUMP)

Caption: Inhibition of the Thymidylate Synthase Pathway.

Experimental_Workflow cluster_enzymatic Enzymatic Assay (IC50/Ki Determination) cluster_cellular Cell-Based Assay (Cell Viability) Enzyme Purified TS Enzyme Incubation Incubation Enzyme->Incubation Substrates dUMP + CH2THF Substrates->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Measurement Spectrophotometric Measurement (ΔA340nm) Incubation->Measurement Calculation Calculate IC50/Ki Measurement->Calculation Cells Cancer Cell Line Treatment Treat with Inhibitor Cells->Treatment Incubation2 Incubation (e.g., 72h) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT MeasureViability Measure Absorbance MTT->MeasureViability CalculateIC50 Calculate IC50 MeasureViability->CalculateIC50

Caption: Workflow for Evaluating TS Inhibitor Potency.

Detailed Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Inhibition

This assay measures the enzymatic activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2THF) during the conversion of dUMP to dTMP.

Principle: The oxidation of CH2THF to DHF results in an increased absorbance at 340 nm. The rate of this increase is directly proportional to the TS activity.

Materials:

  • Purified recombinant human thymidylate synthase

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol (DTT), 100 mM KCl

  • Substrate: Deoxyuridine monophosphate (dUMP)

  • Cofactor: (6R)-5,10-methylenetetrahydrofolate (CH2THF)

  • Test Inhibitors: this compound, Pemetrexed, Raltitrexed, 5-FU (as FdUMP)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF at desired final concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the reaction buffer.

  • Assay Setup: To each well of the 96-well plate, add the reaction mixture and the inhibitor solution. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified TS enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be determined by performing the assay at varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Cell Viability (MTT) Assay for Cellular Potency

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with TS inhibitors.

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., L1210, HT29, MCF-7, A549)

  • Complete cell culture medium

  • Test Inhibitors: this compound, Pemetrexed, Raltitrexed, 5-FU

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, by fitting the data to a sigmoidal dose-response curve.

Conclusion

The evaluation of this compound's specificity for thymidylate synthase in comparison to established inhibitors is crucial for understanding its potential therapeutic role. While direct comparative data on its in vitro inhibitory potency (IC50, Ki) against other TS inhibitors is limited in publicly available literature, its unique characteristic of not being a substrate for FPGS suggests a distinct mechanism of action and potential for efficacy in specific tumor contexts. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct head-to-head comparisons and further elucidate the performance profile of this compound. Such studies are essential to fully characterize its specificity and to guide its future clinical development.

References

Unveiling Cross-Resistance Profiles: A Comparative Analysis of CB30900 and Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a detailed comparison of the novel antifolate CB30900 with established agents like methotrexate and pemetrexed, focusing on their cross-resistance patterns in various cancer cell lines. The data presented herein, supported by experimental protocols and pathway visualizations, offers critical insights for the strategic development of next-generation cancer treatments.

Executive Summary

Antifolate drugs are a cornerstone of chemotherapy, primarily targeting the folate-dependent enzymes essential for nucleotide synthesis and cell proliferation. However, the emergence of drug resistance significantly limits their clinical efficacy. This compound, a potent thymidylate synthase (TS) inhibitor, has been developed to overcome some of the common mechanisms of antifolate resistance. This guide synthesizes available preclinical data to compare the cross-resistance profiles of this compound with other widely used antifolates, namely methotrexate and pemetrexed. The key findings suggest that this compound may retain activity in cell lines resistant to classical antifolates due to its distinct mechanism of action and cellular uptake.

Comparative Cytotoxicity and Cross-Resistance

The efficacy of an anticancer agent is often determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Cross-resistance occurs when cancer cells resistant to one drug also exhibit resistance to other, often related, drugs. The following tables summarize the in vitro cytotoxicity of this compound and other antifolates in various cancer cell lines, including those with acquired resistance to specific agents.

Table 1: Comparative IC50 Values of Antifolates in Antifolate-Sensitive and -Resistant Cancer Cell Lines

Cell LineResistance MechanismThis compound IC50 (nM)Methotrexate IC50 (nM)Pemetrexed IC50 (nM)Reference
CCRF-CEMParental (Sensitive)Data not available78155[1]
CCRF-CEM/R1Increased DHFR activityData not available~5,460 (70-fold resistant)Data not available[2]
CCRF-CEM/R2Increased DHFR & Decreased transportData not available~27,300 (350-fold resistant)Data not available[2]
CCRF-CEM/R3Decreased transportData not availableData not availableData not available[2]
A549Parental (Sensitive)Data not available48.71304.7[3]
A549/D16Docetaxel-ResistantData not available87.0 (1.8-fold resistant)187.7 (0.1-fold sensitive)[3]
A549/D32Docetaxel-ResistantData not available95.0 (2.0-fold resistant)120.3 (0.1-fold sensitive)[3]
H630Parental (Sensitive)Data not availableData not availableData not available[4]
H630-R1TS gene amplificationData not availableData not availableData not available[4]
H630-R10TS gene amplificationData not availableData not availableData not available[4]

Note: Direct comparative IC50 values for this compound in these specific resistant cell lines were not available in the searched literature. The table highlights the need for such head-to-head studies.

While direct comparative data for this compound is limited, studies on structurally related compounds and the known mechanisms of resistance provide valuable insights. For instance, this compound is a potent TS inhibitor that is not a substrate for polyglutamylation[5]. This is a key differentiating factor from classical antifolates like methotrexate and pemetrexed, whose intracellular retention and activity are dependent on this process. Therefore, this compound may be particularly effective against tumors that have developed resistance through decreased polyglutamylation.

Furthermore, studies on methotrexate-resistant leukemia cell lines have shown that cells with impaired drug transport are not cross-resistant to nonclassical antifolates that utilize different uptake mechanisms[2]. As this compound's cellular entry is not solely reliant on the reduced folate carrier (RFC), it is plausible that it would retain activity in cell lines with downregulated or mutated RFC, a common mechanism of methotrexate resistance.

Mechanisms of Antifolate Action and Resistance

The efficacy and resistance profiles of antifolates are intrinsically linked to their interaction with the folate pathway and the cellular machinery responsible for their transport and metabolism.

Folate Metabolism and Thymidylate Synthesis Pathway

Antifolates disrupt the synthesis of nucleotides, which are essential for DNA replication and repair. The folate pathway plays a central role in providing the one-carbon units necessary for this process. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway and are the primary targets of many antifolates.

Folate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT CH2THF->DHF TS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA DHFR DHFR TS Thymidylate Synthase (TS) MTX Methotrexate MTX->DHFR PEM Pemetrexed PEM->DHFR PEM->TS This compound This compound This compound->TS Resistance_Mechanisms Antifolate Antifolate Drug Cell Cancer Cell Antifolate->Cell Enters Transport Decreased Drug Uptake (e.g., RFC mutation/downregulation) Cell->Transport Efflux Increased Drug Efflux (e.g., ABC transporters) Cell->Efflux Target Altered Drug Target (e.g., DHFR/TS amplification or mutation) Cell->Target Metabolism Decreased Polyglutamylation (e.g., reduced FPGS activity) Cell->Metabolism Resistance Drug Resistance Transport->Resistance Efflux->Resistance Target->Resistance Metabolism->Resistance Experimental_Workflow Start Start: Parental and Resistant Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with serial dilutions of This compound, Methotrexate, Pemetrexed Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (MTT or SRB) Incubation->Assay Analysis Measure absorbance and calculate % viability Assay->Analysis IC50 Determine IC50 values Analysis->IC50 Comparison Compare IC50 values to assess cross-resistance and collateral sensitivity IC50->Comparison End End Comparison->End

References

Benchmarking CB30900: A Comparative Analysis Against Next-Generation Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, thymidylate synthase (TS) remains a pivotal target for drug development. This guide provides a comprehensive comparison of CB30900, a novel dipeptide thymidylate synthase inhibitor, against a panel of next-generation TS inhibitors, including pemetrexed, raltitrexed, nolatrexed, plevitrexed, and BGC 945 (ONX-0801). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical efficacy and mechanisms of action of these compounds.

Executive Summary

This compound is a potent, novel dipeptide inhibitor of thymidylate synthase that is not subject to polyglutamation, suggesting potential efficacy in tumors with low or defective folylpolyglutamate synthetase activity.[1] This characteristic distinguishes it from many other folate-based TS inhibitors. This guide presents a comparative overview of the inhibitory activities of this compound and other next-generation TS inhibitors, supported by available preclinical data. While direct head-to-head comparative studies are limited, this compilation of existing data provides a valuable resource for the research community.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data for this compound and next-generation thymidylate synthase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target (enzyme or cell growth) by 50%. Ki values represent the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Table 1: Enzymatic Inhibition of Thymidylate Synthase

CompoundInhibitor ClassTargetKᵢ (nM)
This compound DipeptideThymidylate SynthaseData not available
Pemetrexed AntifolateThymidylate SynthaseData not available
Nolatrexed Non-classical antifolateHuman Thymidylate Synthase11[2]
Plevitrexed (ZD9331) AntifolateThymidylate Synthase0.44[3]
BGC 945 (ONX-0801) AntifolateThymidylate Synthase1.2[4]
Raltitrexed AntifolateThymidylate SynthaseData not available

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50
This compound L1210Mouse LeukemiaPotent growth inhibition at low plasma concentrations[1]
Pemetrexed A549, H1299, PC9 (Mock)Non-Small Cell Lung0.07 µM, 0.08 µM, 0.03 µM, respectively[3]
Raltitrexed L1210Mouse Leukemia9 nM[5]
Colorectal Cancer Cell LinesColorectal Cancer5.3 - 59 nM[6]
Nolatrexed Murine and Human Cell LinesVarious0.39 - 6.6 µM[7]
Plevitrexed (ZD9331) L1210Mouse Leukemia0.024 µM[3]
BGC 945 (ONX-0801) A431 (α-FR negative)Human Epidermoid Carcinoma~7 µM[4]
A431-FBP (α-FR overexpressing)Human Epidermoid Carcinoma1.1 nM[4]
KBHuman Cervical Carcinoma3.3 nM[4]
IGROV-1Human Ovarian Cancer90 nM[4]
JEG-3Human Choriocarcinoma0.32 µM[4]

Signaling Pathways and Experimental Workflows

The inhibition of thymidylate synthase disrupts the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. This disruption leads to an imbalance in the nucleotide pool, causing "thymineless death," which manifests as S-phase cell cycle arrest and subsequent apoptosis.[8]

Thymidylate_Synthase_Inhibition_Pathway cluster_0 De Novo dTMP Synthesis cluster_1 DNA Synthesis cluster_2 Cellular Consequences dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP dTTP dTTP dTMP->dTTP TS->dTMP Catalysis DNA DNA Replication dTTP->DNA S_Phase_Arrest S-Phase Arrest DNA->S_Phase_Arrest Disruption This compound This compound & Next-Gen Inhibitors This compound->TS Inhibition Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Mechanism of Thymidylate Synthase Inhibition.

The experimental workflow for evaluating thymidylate synthase inhibitors typically involves both enzymatic and cell-based assays to determine their potency and efficacy.

Experimental_Workflow cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays Enzyme_Source Purified Thymidylate Synthase Spectrophotometric_Assay Spectrophotometric Assay Enzyme_Source->Spectrophotometric_Assay Tritium_Release_Assay Tritium Release Assay Enzyme_Source->Tritium_Release_Assay Ki_Value Ki_Value Spectrophotometric_Assay->Ki_Value Determine Ki Tritium_Release_Assay->Ki_Value Determine Ki Cell_Lines Cancer Cell Lines MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay IC50_Value IC50_Value MTT_Assay->IC50_Value Determine IC50

General Experimental Workflow for TS Inhibitors.

Experimental Protocols

Thymidylate Synthase Enzymatic Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP.

Materials:

  • Purified recombinant human thymidylate synthase (hTS)

  • Tris-HCl buffer (pH 7.5)

  • dUMP (deoxyuridine monophosphate) solution

  • CH2THF (5,10-methylenetetrahydrofolate) solution

  • Test inhibitors (this compound, pemetrexed, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, dUMP, and the test inhibitor at various concentrations.

  • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding CH2THF to the mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time using the spectrophotometer.

  • The rate of the reaction is proportional to the TS activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., L1210, A549, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[5]

Conclusion

The landscape of thymidylate synthase inhibitors is evolving with the development of novel agents that offer improved selectivity and overcome resistance mechanisms. This compound, with its unique dipeptide structure and lack of polyglutamation, represents a promising avenue of investigation. While direct comparative data is still emerging, the information compiled in this guide provides a foundational benchmark for researchers in the field. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to other next-generation thymidylate synthase inhibitors.

References

A Comparative Analysis of the Therapeutic Index of CB30900 and Methotrexate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic index of CB30900, a novel thymidylate synthase (TS) inhibitor, and methotrexate, a widely used dihydrofolate reductase (DHFR) inhibitor, based on available preclinical data. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective overview of the relative therapeutic windows of these two anti-cancer agents.

Executive Summary

This compound and methotrexate are both antifolate drugs that interfere with DNA synthesis, a critical process for the proliferation of cancer cells. While they share a common goal, their distinct mechanisms of action translate to different efficacy and toxicity profiles. This guide synthesizes available preclinical data to compare their therapeutic indices, a key indicator of a drug's safety and efficacy. A higher therapeutic index suggests a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.

Data Presentation: Efficacy and Toxicity in Preclinical Models

The following table summarizes the available preclinical data for this compound and methotrexate in murine models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent studies. The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) or a similarly reported effective dose.

ParameterThis compoundMethotrexate
Mechanism of Action Thymidylate Synthase (TS) InhibitorDihydrofolate Reductase (DHFR) Inhibitor
Preclinical Efficacy (Antitumor Activity) Data not publicly available in detailEffective at 2 mg/kg/day in a murine model of chronic myeloid leukemia.[1] A weekly dose of 30 mg/kg showed significant tumor growth suppression in a human colon carcinoma xenograft model in mice.[2]
Preclinical Toxicity (LD50 in mice) Data not publicly availableThe LD50 values vary depending on the route of administration and the age and strain of the mice.
Therapeutic Index (Calculated) Cannot be calculated from available dataCannot be definitively calculated without a corresponding ED50 from the same study as the LD50.

Note: The lack of publicly available, detailed preclinical efficacy and toxicity data for this compound prevents a direct quantitative comparison of its therapeutic index with that of methotrexate.

Signaling Pathways and Mechanisms of Action

To understand the basis of their therapeutic and toxic effects, it is crucial to examine their respective signaling pathways.

This compound: Inhibition of Thymidylate Synthase

This compound directly inhibits thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By blocking TS, this compound depletes the cellular pool of dTMP, leading to "thymineless death" in rapidly dividing cancer cells.

CB30900_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Catalyzes conversion This compound This compound This compound->TS Inhibits

This compound inhibits Thymidylate Synthase, blocking dTMP production.
Methotrexate: Inhibition of Dihydrofolate Reductase

Methotrexate primarily targets dihydrofolate reductase (DHFR), an enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and dTMP. By inhibiting DHFR, methotrexate disrupts the synthesis of these crucial building blocks of DNA and RNA.

Methotrexate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dTMP_Synthesis dTMP Synthesis THF->dTMP_Synthesis DHFR->THF Catalyzes reduction Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA dTMP_Synthesis->DNA_RNA Efficacy_Workflow start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (e.g., specific tumor volume reached) tumor_growth->treatment dosing Dosing Regimen (Vehicle vs. Test Compound) treatment->dosing monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) dosing->monitoring endpoint Endpoint (e.g., tumor volume limit, study duration) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) endpoint->analysis LD50_Workflow start Dose Range Finding Study (Small groups of animals) main_study Main Study (Multiple dose groups) start->main_study dosing Single Dose Administration (e.g., oral gavage, intraperitoneal injection) main_study->dosing observation Observation Period (e.g., 14 days for mortality and clinical signs) dosing->observation data_collection Record Mortalities per Dose Group observation->data_collection analysis LD50 Calculation (e.g., Probit analysis) data_collection->analysis

References

Experimental Guide: Confirming the Non-Polyglutamatable Nature of CB30900

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for experimentally confirming the non-polyglutamatable nature of the novel thymidylate synthase inhibitor, CB30900. Polyglutamation, the addition of glutamate residues to intracellular drugs, is a critical factor for the efficacy and retention of classical antifolates. Understanding whether a novel compound like this compound undergoes this process is crucial for its development and potential clinical applications, especially in tumors with varying levels of folylpolyglutamate synthetase (FPGS), the enzyme responsible for this modification.

This compound has been identified as a potent thymidylate synthase inhibitor that is not subject to polyglutamation. This characteristic suggests it may be particularly effective in cancers that have developed resistance to traditional antifolates due to low or defective FPGS activity. To substantiate this claim, this guide outlines key experiments to compare the polyglutamation potential and cellular retention of this compound against well-characterized polyglutamatable and non-polyglutamatable antifolates.

Comparative Analysis of Antifolate Polyglutamation

The following table summarizes the expected outcomes from the experimental protocols detailed in this guide. It provides a clear comparison between this compound and other relevant antifolates.

Compound Primary Target Expected FPGS Substrate Activity Expected Cellular Retention Classification
This compound Thymidylate SynthaseNegligible / UndetectableLow (efflux-mediated)Non-polyglutamatable
Methotrexate Dihydrofolate ReductaseHighHigh (polyglutamate-mediated)Polyglutamatable
Pemetrexed Thymidylate Synthase, etc.HighHigh (polyglutamate-mediated)Polyglutamatable
Trimetrexate Dihydrofolate ReductaseNegligible / UndetectableLow (diffusion-mediated)Non-polyglutamatable

Experimental Workflow

The following diagram illustrates the logical flow of experiments to determine the polyglutamatable nature of a test compound like this compound.

G cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assays A Recombinant FPGS Enzyme D Incubate & Analyze (e.g., HPLC, Scintillation) A->D B Test Compound (this compound) + [3H]-Glutamate + ATP B->D C Comparator Compounds (Methotrexate, Trimetrexate) C->D I Data Analysis & Comparison D->I E Cancer Cell Lines (e.g., CCRF-CEM) F Incubate with Test and Comparator Compounds E->F G Cellular Retention Assay F->G H Cell Lysate Analysis (HPLC/LC-MS) F->H G->I H->I J Conclusion: Non-polyglutamatable Nature Confirmed I->J

Experimental workflow for confirming the non-polyglutamatable nature of this compound.

Detailed Experimental Protocols

FPGS Enzyme Activity Assay

This in vitro assay directly measures the ability of a compound to serve as a substrate for FPGS.

Objective: To quantify the formation of polyglutamated derivatives of this compound in comparison to positive (methotrexate) and negative (trimetrexate) controls.

Materials:

  • Recombinant human FPGS enzyme

  • Test compounds: this compound, Methotrexate, Trimetrexate

  • [³H]-L-glutamic acid

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., Tris-HCl, pH 8.85)

  • HPLC system with a radiochemical detector or a liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, KCl, and DTT.

  • Add the recombinant FPGS enzyme to the mixture.

  • Initiate the reaction by adding the test compound (this compound) or a comparator compound and [³H]-L-glutamic acid.

  • Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the reaction products using HPLC to separate the parent compound from its [³H]-glutamated derivatives.

  • Quantify the amount of radiolabeled polyglutamates formed using a radiochemical detector or by collecting fractions and measuring radioactivity with a liquid scintillation counter.

Expected Results:

  • This compound and Trimetrexate: No significant formation of [³H]-glutamated products.

  • Methotrexate: Significant formation of [³H]-glutamated products (mono-, di-, and higher-order polyglutamates).

Cellular Retention Assay

This cell-based assay assesses the ability of cells to retain the drug over time, which is an indirect measure of polyglutamation.

Objective: To compare the intracellular retention of this compound with that of polyglutamatable (methotrexate, pemetrexed) and non-polyglutamatable (trimetrexate) antifolates.

Materials:

  • Cancer cell line known to express FPGS (e.g., CCRF-CEM)

  • Cell culture medium and supplements

  • Test compounds: this compound, Methotrexate, Pemetrexed, Trimetrexate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • LC-MS/MS system for drug quantification

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

  • Expose the cells to equitoxic concentrations of each test compound for a defined period (e.g., 4-24 hours).

  • After the loading period, wash the cells thoroughly with ice-cold PBS to remove extracellular drug.

  • Add fresh, drug-free medium to the cells.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours) after washing, harvest the cells.

  • Lyse the cells and quantify the intracellular concentration of the parent drug and any potential metabolites using LC-MS/MS.

Expected Results:

  • This compound and Trimetrexate: A rapid decrease in intracellular drug concentration over time, indicating efficient efflux and lack of retention.

  • Methotrexate and Pemetrexed: A much slower decrease in intracellular drug concentration, with the drug being detectable for an extended period due to retention of their polyglutamated forms.

By following these experimental protocols, researchers can generate robust data to unequivocally confirm the non-polyglutamatable nature of this compound, providing a strong basis for its further development as a novel anticancer agent.

Safety Operating Guide

Navigating the Unknown: Proper Disposal Procedures for Unidentified Laboratory Substances like CB30900

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The identifier "CB30900" does not correspond to a recognized chemical in standard public databases. It is likely an internal product code, a shorthand for a novel compound, or a mislabeled container. The proper and safe disposal of any chemical is entirely dependent on its specific identity and associated hazards. Disposal without this knowledge is a significant safety risk and a regulatory violation.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to safely manage and dispose of an unidentified or internally coded laboratory substance. The primary directive is to treat the substance as hazardous until its identity and properties are known.

Step 1: Preliminary Assessment and Information Gathering

Before handling the substance, make every effort to identify it through indirect means. This minimizes exposure and informs the subsequent steps.

Actionable Steps:

  • Review Internal Documentation: Meticulously check laboratory notebooks, chemical inventories, and internal databases for any mention of "this compound." This may link the code to a specific chemical name or formula.

  • Consult with Colleagues: Inquire with the principal investigator, lab manager, or the researchers who may have synthesized or procured the substance.

  • Examine the Container: Carefully inspect the container for any additional labels, manufacturer details, chemical structures, or markings that could offer clues. Note the type of container (e.g., glass, plastic, size, shape) as it might suggest the nature of the contents.[1]

  • Observe Physical Characteristics: From a safe distance and with appropriate personal protective equipment (PPE), note the substance's physical state (solid, liquid, gas), color, and any other visible properties without opening the container.[1]

Step 2: Safe Handling and Immediate Containment

If the substance cannot be identified through documentation, it must be handled as an unknown and therefore, as a potential hazard.

Safety Protocol Summary

Precaution CategoryActionRationale
Personal Protective Equipment (PPE) Wear standard laboratory PPE including a lab coat, safety goggles (or a face shield over glasses), and appropriate chemical-resistant gloves.Protects against accidental skin/eye contact with a potentially corrosive, toxic, or reactive substance.
Handling Location Handle the container only within a certified chemical fume hood.Minimizes the risk of inhaling potentially toxic fumes or aerosols.
Container Integrity Check Visually inspect the container for any signs of damage, such as cracks, leaks, bulging, or swelling.[1] Also, look for crystal formation around the cap.[1]These signs may indicate that the substance is unstable, reactive, or has built up internal pressure, posing a risk of rupture or explosion.
Immediate Action for Damaged Containers If the container is compromised, do not handle it further. Secure the area and immediately contact your institution's Environmental Health & Safety (EHS) department.[1]A compromised container presents an immediate and elevated risk that requires expert intervention.
Step 3: Labeling and Segregation

Proper labeling and storage are critical to prevent accidental misuse and to ensure safe handling by others, including EHS personnel.

Procedure for Labeling and Storage:

  • Labeling: If the container is stable, attach a "Hazardous Waste" or "Unknown Chemical" label.[2][3] Clearly write "Unknown Contents" and include any available information, such as the date it was found and the location.[1][4][5]

  • Segregation: Place the labeled container in a designated and secure waste accumulation area, separate from other known chemicals. Use secondary containment (e.g., a chemically resistant tray or bucket) to prevent the spread of any potential leaks.

  • Do Not Mix: Never mix an unknown chemical with any other waste.[6] Incompatible substances can react violently, producing heat, toxic gases, or explosions.

Step 4: Contacting Environmental Health & Safety (EHS)

Your institution's EHS department is the primary and essential resource for the final identification and disposal of unknown chemicals.

EHS Engagement Protocol:

  • Formal Request: Submit a chemical waste pickup request through your institution's official channels, clearly stating that you have an unknown substance.[2][4]

  • Provide All Information: Supply EHS with all the information gathered in Step 1, including any notes on appearance, container type, and where it was found.

  • Follow EHS Guidance: EHS will provide specific instructions for the next steps. This may involve a visit from their hazardous materials specialists to assess the situation.

Step 5: Professional Analysis and Final Disposal

The disposal of unknown chemicals is a specialized and costly process that must be handled by trained professionals.

Disposal Workflow:

  • On-Site Assessment: EHS or their designated hazardous waste contractor will assess the unknown substance.

  • Chemical Analysis: A sample may be taken for analysis to determine its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).[1][7]

  • Categorization and Disposal: Once characterized, the waste will be categorized, packaged, transported, and disposed of in accordance with all local, state, and federal regulations.[1]

  • Cost Allocation: Be aware that the costs associated with identifying and disposing of unknown chemicals are typically charged back to the generating department or principal investigator.[3][4]

Workflow for Handling Unidentified Laboratory Chemicals

The following diagram illustrates the decision-making process for the safe management and disposal of a substance like "this compound".

Unidentified_Chemical_Workflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Known Chemical Disposal cluster_2 Phase 3: Unknown Chemical Protocol start Unidentified Chemical (e.g., 'this compound') Found check_docs Review Lab Notebooks, Inventories, and Databases start->check_docs ask_colleagues Consult with PI, Lab Manager, and Colleagues check_docs->ask_colleagues inspect_container Examine Container for Labels and Markings ask_colleagues->inspect_container is_identified Is the Chemical Identified? inspect_container->is_identified get_sds Obtain Safety Data Sheet (SDS) is_identified->get_sds Yes treat_as_hazardous Treat as Hazardous: Full PPE in Fume Hood is_identified->treat_as_hazardous No follow_sds Follow Disposal Protocol in SDS Section 13 get_sds->follow_sds dispose_known Dispose via Standard EHS Procedures follow_sds->dispose_known check_integrity Inspect Container Integrity (Bulging, Leaks, Crystals) treat_as_hazardous->check_integrity is_stable Is Container Stable? check_integrity->is_stable label_unknown Label as 'Unknown Contents' and Segregate is_stable->label_unknown Yes contact_ehs Contact EHS Immediately - Do Not Handle is_stable->contact_ehs No submit_request Submit Waste Pickup Request with All Known Info label_unknown->submit_request ehs_disposal EHS Manages Analysis and Final Disposal contact_ehs->ehs_disposal submit_request->ehs_disposal

Caption: Decision workflow for managing and disposing of an unidentified chemical.

References

Essential Safety and Handling Protocol for CB30900

Author: BenchChem Technical Support Team. Date: December 2025

Compound: CB30900 CAS Number: 145788-82-5 Molecular Formula: C31H32FN5O9 Chemical Class: Quinazoline antifolate, Thymidylate synthase inhibitor

WARNING: this compound is classified as a potent cytotoxic agent. It is a thymidylate synthase inhibitor, a class of compounds used in cancer chemotherapy that can be carcinogenic, mutagenic, and teratogenic.[1][2][3] Extreme care must be taken when handling this compound to prevent exposure.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. All PPE should be donned before handling the compound and disposed of as cytotoxic waste after completion of the work.[1][4]

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile gloves (Category III).[5][6]Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Gown Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.Protects skin and clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[1][7]Protects eyes from splashes and aerosols.
Respiratory Protection A surgical mask is required at a minimum. For procedures that may generate aerosols, a fit-tested N95 respirator is recommended.Prevents inhalation of airborne particles.
Additional Protection Disposable shoe covers and a hair cap.Minimizes the spread of contamination outside the work area.
Operational Plan: Handling and Preparation

This compound must be handled in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and decontaminated before starting.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • If weighing the solid compound, do so in a containment device (e.g., a powder-containment hood) to prevent aerosolization.

    • When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.

    • Keep the vial opening directed away from you.

  • Experimental Use:

    • Conduct all manipulations of the compound within the designated containment area.

    • Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.

    • Avoid recapping needles.

  • Post-Handling:

    • After handling is complete, carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.

    • Wipe down all surfaces in the work area with an appropriate deactivating solution, followed by a cleaning agent.

    • Remove remaining PPE in the reverse order it was put on, being careful not to contaminate yourself. Dispose of all PPE as cytotoxic waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.[8][9]

  • Waste Segregation: All items that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and contaminated cleaning materials, must be segregated into designated cytotoxic waste containers.[10]

  • Waste Containers:

    • Sharps: Needles, syringes, and other sharp objects must be placed in a rigid, puncture-resistant sharps container with a purple lid.[8]

    • Non-sharps: Solid waste such as gloves, gowns, and labware should be placed in leak-proof, purple-colored bags or containers clearly labeled as "Cytotoxic Waste".[9][11]

  • Final Disposal: Cytotoxic waste must be collected by a licensed hazardous waste contractor for high-temperature incineration.[8][11]

Emergency Procedures: Spills and Exposure

Spill Management: [7][12]

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • Don appropriate PPE , including a respirator if necessary.

  • Contain the spill using a cytotoxic spill kit. Cover liquid spills with absorbent pads; for solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Clean the area starting from the outside of the spill and working inwards.

  • Decontaminate the area with an appropriate cleaning agent.

  • Dispose of all cleanup materials as cytotoxic waste.

  • Report the spill to the appropriate safety personnel.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention for any exposure and report the incident to your supervisor and institutional safety office.

Visualized Workflow for Handling this compound

G cluster_disposal Disposal Protocol cluster_emergency Emergency Protocol start Start: Prepare for Handling this compound prep_area 1. Prepare Designated Work Area (Fume Hood/BSC) start->prep_area end_node End: Procedure Complete don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe handle_compound 3. Handle this compound (Weighing, Reconstitution, Experiment) don_ppe->handle_compound decontaminate_area 4. Decontaminate Work Area and Equipment handle_compound->decontaminate_area segregate_waste Segregate All Contaminated Items handle_compound->segregate_waste spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure doff_ppe 5. Doff and Dispose of PPE decontaminate_area->doff_ppe decontaminate_area->segregate_waste wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste wash_hands->end_node sharps_disposal Sharps -> Purple-Lidded Sharps Container segregate_waste->sharps_disposal solid_disposal Solids -> Purple Cytotoxic Waste Bag/Bin segregate_waste->solid_disposal incineration High-Temperature Incineration sharps_disposal->incineration solid_disposal->incineration spill_kit Use Cytotoxic Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid decontaminate_spill Clean & Decontaminate Area spill_kit->decontaminate_spill decontaminate_spill->segregate_waste medical_attention Seek Immediate Medical Attention first_aid->medical_attention

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.